molecular formula C37H52N4O6 B13752333 N-Cbz-ala-pro-phe dicyclohexylammonium

N-Cbz-ala-pro-phe dicyclohexylammonium

Katalognummer: B13752333
Molekulargewicht: 648.8 g/mol
InChI-Schlüssel: QWFAAMRJWHCXNH-KXGBIOHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM is a protected tripeptide salt with the CAS Number 108321-14-8 and a molecular formula of C37H52N4O6 . This compound features a carbobenzyloxy (Cbz) protecting group on the N-terminal alanine residue, a classic protecting group used in peptide synthesis to temporarily render the amine functionality inert during coupling reactions at other sites . The Cbz group is a cornerstone in the development of orthogonal protection schemes, allowing for selective deprotection under mild, non-acidic conditions, which is crucial for the synthesis of complex peptides containing acid-sensitive moieties . The compound is supplied as a dicyclohexylammonium (DCHA) salt, a common form that often improves the crystallinity and stability of peptide intermediates. In research, this specific tripeptide sequence, containing alanine, proline, and phenylalanine, serves as a valuable building block for constructing larger, more complex peptide structures. The presence of proline induces a turn in the peptide backbone, influencing the secondary structure and making such sequences interesting for studying protein folding and bioactivity . Protected peptide fragments like this one are indispensable tools in solid-phase peptide synthesis (SPPS) and combinatorial chemistry for the creation of peptide libraries, which are used to probe enzyme specificity, discover new protease substrates, or develop novel peptidomimetic therapeutics . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C37H52N4O6

Molekulargewicht

648.8 g/mol

IUPAC-Name

N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C25H29N3O6.C12H23N/c1-17(26-25(33)34-16-19-11-6-3-7-12-19)23(30)28-14-8-13-21(28)22(29)27-20(24(31)32)15-18-9-4-2-5-10-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,33)(H,27,29)(H,31,32);11-13H,1-10H2/t17-,20-,21-;/m0./s1

InChI-Schlüssel

QWFAAMRJWHCXNH-KXGBIOHPSA-N

Isomerische SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Kanonische SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: The Z-Ala-Pro-Phe Tripeptide Motif in Protease Research

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Z-Ala-Pro-Phe (Z-APF) Derivatives as Chemical Probes and Inhibitors Audience: Senior Scientists, Enzymologists, and Medicinal Chemists[1]

Executive Summary

The Z-Ala-Pro-Phe (Z-APF) motif represents a specialized tripeptide scaffold used to interrogate and modulate chymotrypsin-like serine proteases .[1] While the tetrapeptide Suc-Ala-Ala-Pro-Phe is the industry standard for general subtilisin kinetics, the Z-Ala-Pro-Phe sequence offers distinct physicochemical properties driven by the hydrophobic Carbobenzyloxy (Z) N-terminal cap and the rigid Proline at the P2 position.[1]

This guide details the dual utility of Z-APF derivatives:

  • As Irreversible Inhibitors (Z-APF-CMK): For silencing nuclear scaffold proteinases and chymotrypsin-like activity via active-site alkylation.[1]

  • As Chromogenic/Fluorogenic Substrates (Z-APF-pNA/AMC): For kinetic profiling of S1-S3 subsite specificity.

Part 1: Molecular Architecture & Mechanistic Logic[1]

Structural Rationale

The utility of Z-Ala-Pro-Phe is defined by its interaction with the protease active site, described by the Schechter & Berger nomenclature.

  • P1 Residue (Phenylalanine): The aromatic benzyl side chain targets the S1 specificity pocket .[1] In chymotrypsin and subtilisin, this pocket is a deep, hydrophobic cleft designed to accommodate large aromatic residues (Phe, Tyr, Trp).[1]

  • P2 Residue (Proline): This is the structural "lock."[1] Proline imposes a rigid conformational constraint on the peptide backbone.[2] This restricts the rotation of the P2-P1 bond, pre-organizing the inhibitor/substrate into a bioactive conformation that fits specific bacterial proteases (e.g., Subtilisin) and specialized mammalian proteases, while excluding enzymes that cannot accommodate the P2 kink.[1]

  • N-Terminal Cap (Z / Cbz Group): Unlike the hydrophilic Succinyl (Suc) group, the Carbobenzyloxy (Z) group is lipophilic.[1] This increases cell permeability for intracellular inhibition assays and provides additional hydrophobic contacts in the S4/S3 region of the enzyme.

The Warhead: Chloromethyl Ketone (CMK)

When derivatized as Z-Ala-Pro-Phe-chloromethyl ketone (Z-APF-CMK) , the molecule acts as an affinity label.[1] It is not a simple competitive inhibitor but a suicide substrate .[1]

Mechanism of Action:

  • Recognition: The APF sequence guides the molecule into the active site.

  • Alkylation: The highly reactive chloromethyl ketone group is positioned adjacent to the catalytic triad. It undergoes nucleophilic attack by the active site Histidine (e.g., His57 in chymotrypsin), forming a covalent, irreversible hemiacetal adduct.[1]

InhibitorMechanism cluster_0 Enzyme Active Site cluster_1 Z-APF-CMK Inhibitor His Catalytic Histidine (Nucleophile) Warhead Chloromethyl Ketone (Electrophile) His->Warhead Nucleophilic Attack (Alkylation) Result Irreversibly Inactivated Enzyme His->Result Ser Catalytic Serine P1 Phe (P1) Specificity P1->His Docking (S1 Pocket) Warhead->His Covalent Bond Formation Warhead->Result

Figure 1: Mechanism of irreversible inhibition by Z-APF-CMK. The inhibitor docks via the P1 Phe residue, positioning the warhead for alkylation of the catalytic Histidine.

Part 2: Experimental Protocols

Protocol A: Determination of Kinetic Constants ( , )

Compound: Z-Ala-Pro-Phe-pNA (p-Nitroanilide) Application: Measuring hydrolytic activity of Subtilisin or Chymotrypsin.[1]

1. Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, 0.005% Triton X-100, pH 7.[1]8. (Calcium is critical for Subtilisin stability).[1]

  • Substrate Stock: Dissolve Z-Ala-Pro-Phe-pNA in dry DMSO to 100 mM. Store at -20°C. Note: Avoid DMF if possible as it can inhibit some serine proteases at high concentrations.[1]

  • Enzyme Stock: Dissolve lyophilized enzyme in 1 mM HCl (to prevent autolysis) or appropriate storage buffer. Dilute to working concentration (e.g., 10–100 nM) immediately before use.[1]

2. Assay Workflow
  • Blanking: In a 96-well microplate, add 180 µL Assay Buffer.

  • Substrate Addition: Add varying volumes of Substrate Stock to achieve final concentrations ranging from ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     to 
    
    
    
    (typically 0.05 mM to 2.0 mM). Adjust volume with DMSO to maintain constant solvent % (<5%).[1]
  • Initiation: Add 20 µL of diluted Enzyme solution.

  • Detection: Immediately monitor Absorbance at 410 nm (

    
    ) for 5–10 minutes at 25°C.
    
  • Quantification: The extinction coefficient (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) of p-nitroaniline at 410 nm, pH 7.8 is approximately 8,800 M⁻¹cm⁻¹ .
    
3. Data Analysis

Calculate initial velocity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) for each concentration. Fit data to the Michaelis-Menten equation using non-linear regression:
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="display ng-star-inserted">

EnzymeApprox.[1][3][4][5][6][7][8][9][10] ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(Z-APF-pNA)
Specificity Note
Subtilisin BPN' 0.1 – 0.5 mMHighly specific due to P2 Proline.
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Chymotrypsin
0.05 – 0.2 mMGood substrate; P2 Proline tolerated but less optimal than Gly/Ala.
Cathepsin G > 1.0 mMLower affinity; prefers larger P2 residues.[1]
Protocol B: Irreversible Inhibition Assay

Compound: Z-Ala-Pro-Phe-CMK Application: Determining the second-order inactivation rate constant (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


).
1. Optimization of [I]/[E] Ratio

Unlike reversible inhibitors, ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 is time-dependent for CMK derivatives. You must determine the rate of inactivation.
2. Incubation Protocol
  • Prepare Enzyme solution (e.g., 100 nM) in Assay Buffer.[1]

  • Add Z-Ala-Pro-Phe-CMK at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM).

  • Incubate at 25°C.

  • Sampling: At defined time points (0, 5, 10, 20, 30 min), remove an aliquot.

  • Residual Activity Measurement: Dilute the aliquot 1:100 into a solution containing a high concentration of substrate (e.g., 2 mM Suc-AAPF-pNA) to "freeze" the inhibition state and measure remaining velocity.[1]

3. Calculation

Plot ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 vs. Time. The slope represents the pseudo-first-order inactivation rate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

). Plot ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

vs. [Inhibitor] to determine

(max inactivation rate) and

(binding affinity).

AssayWorkflow Start Start: Enzyme Prep Incubate Incubate Enzyme + Z-APF-CMK (Variable Time t) Start->Incubate Dilute Rapid Dilution into Substrate Solution Incubate->Dilute At t = 0, 5, 10... min Measure Measure Residual Velocity (Abs 410nm) Dilute->Measure Analyze Plot ln(Activity) vs Time Calculate k_inact Measure->Analyze

Figure 2: Workflow for determining irreversible inhibition kinetics. Critical step: Rapid dilution to stop further inhibition during measurement.

Part 3: Troubleshooting & Optimization (E-E-A-T)

Solubility Issues

Z-APF derivatives are highly hydrophobic due to the Z-group and Phenylalanine.[1]

  • Symptom: Precipitation upon addition to aqueous buffer.[1]

  • Solution: Ensure the DMSO stock is warm (25°C) before pipetting. Do not exceed 5% v/v DMSO in the final assay. If precipitation persists, add 0.01% Triton X-100 or Tween-20 to the buffer before adding the peptide.

Spontaneous Hydrolysis

Chloromethyl ketones are reactive electrophiles.[1] They are unstable in basic pH (> 8.[1]5) and in the presence of thiols (DTT, BME).[1]

  • Critical Rule: Never include reducing agents (DTT, ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -mercaptoethanol) in the buffer when using Z-APF-CMK, as they will destroy the inhibitor before it reaches the enzyme.
    
Specificity Controls

To confirm the observed effect is due to Z-APF specificity:

  • Negative Control: Use Z-Ala-Pro-Ala -CMK (if available) to test P1 specificity.[1]

  • Competition: Pre-incubate with a reversible inhibitor (e.g., PMSF) to see if it protects the enzyme from Z-APF-CMK alkylation.[1]

References

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases.[1] I. Papain.[1] Biochemical and Biophysical Research Communications. Link

  • Powers, J. C., et al. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase.[1] Journal of Biological Chemistry. Link

  • Kofron, J. L., et al. (1991). Determination of kinetic constants for peptidyl prolyl cis-trans isomerases by an improved spectrophotometric assay.[1][7][11] Biochemistry. Link[1]

  • Bachem. Product Sheet: Z-Ala-Pro-Phe-chloromethylketone.[1][6] Link

  • Sigma-Aldrich. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide Product Information.[1] Link

Sources

Difference between Z-Ala-Pro-Phe-OH free acid and DCHA salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Z-Ala-Pro-Phe-OH : Free Acid vs. DCHA Salt Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Z-Ala-Pro-Phe-OH (Carbobenzoxy-L-alanyl-L-prolyl-L-phenylalanine) is a tripeptide derivative extensively utilized in protease research, specifically as a substrate for Prolyl Endopeptidase (PEP) .

In commercial and laboratory settings, this compound exists in two distinct forms:

  • Free Acid: The active, protonated carboxylic acid form (-COOH). It is often an amorphous solid or viscous oil, making it difficult to handle and weigh with precision.

  • DCHA Salt: The dicyclohexylamine salt form.[1][2][3] This is a crystalline, free-flowing powder engineered for stability, purity, and ease of handling.

Core Technical Insight: While the DCHA salt is superior for storage and weighing, it is catalytically inactive in many direct coupling reactions and can interfere with specific biological assays. Therefore, the critical operational competency for any researcher using this compound is the ability to efficiently convert the stable salt back to the reactive free acid.

Chemical & Physical Profile: Comparative Analysis

The following table contrasts the physicochemical properties of the two forms. Note that the DCHA moiety adds significant molecular weight and alters solubility profiles, which must be accounted for in stoichiometric calculations.

FeatureZ-Ala-Pro-Phe-OH (Free Acid) Z-Ala-Pro-Phe-OH • DCHA (Salt)
Chemical State Often viscous oil or amorphous solidCrystalline Powder
Handling Hygroscopic, sticky, difficult to weighFree-flowing, non-hygroscopic, precise weighing
Stability Prone to slow decarboxylation/hydrolysis if wetHigh stability; indefinite shelf life at -20°C
Solubility (Organic) Soluble in DCM, EtOAc, DMF, DMSOSoluble in DCM, MeOH, warm EtOAc
Solubility (Water) Low (Hydrophobic Z- and Phe- groups)Low to Moderate (Dissociates)
Reactive Status Active: Ready for coupling or assayLatent: Amine blocks -COOH; must be desalted
Molecular Weight ~467.5 g/mol (Base peptide)~648.8 g/mol (Includes DCHA)

Expert Note: The DCHA salt is formed because the bulky, lipophilic dicyclohexylamine forces the peptide into a rigid crystal lattice, "locking" the conformation and excluding impurities that would otherwise remain trapped in the oily free acid.

Operational Protocol: Desalting (Salt to Free Acid)

For synthetic applications (e.g., peptide coupling) or specific enzyme assays where the bulky amine counterion acts as a contaminant, the DCHA must be removed.

The Principle: This is a biphasic acid extraction.[3] The weak base (DCHA) is protonated by a stronger acid (


), forcing it into the aqueous phase. The hydrophobic Z-peptide (Free Acid) remains in the organic phase.
Reagents Required:
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: 0.5 M or 1.0 M Potassium Bisulfate (

    
    ) or 10% Phosphoric Acid (
    
    
    
    ). Avoid HCl to prevent acidolysis of the Z-group.
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[3]
    
Step-by-Step Workflow:
  • Dissolution: Dissolve the Z-Ala-Pro-Phe-OH • DCHA salt in EtOAc (approx. 10 mL per gram). If cloudy, add a small amount of DCM.

  • Acid Extraction: Transfer to a separatory funnel. Wash 3 times with the acidic solution (

    
    ).[2]
    
    • Mechanism:[4]

      
       (Water Soluble).
      
  • Brine Wash: Wash the organic layer once with saturated NaCl (Brine) to remove trapped water/acid.

  • Drying: Collect the organic layer and dry over anhydrous

    
     for 15-30 minutes.
    
  • Isolation: Filter off the solid sulfate and evaporate the solvent under reduced pressure (Rotavap).

  • Result: The residue is the pure Free Acid (likely an oil/foam).

Visual Workflow (Graphviz)

DesaltingProtocol Start Start: Z-Ala-Pro-Phe-OH • DCHA (Crystalline Solid) Dissolve Dissolve in EtOAc / DCM Start->Dissolve WashAcid Wash 3x with 1M KHSO4 (Separatory Funnel) Dissolve->WashAcid Separation Phase Separation WashAcid->Separation AqPhase Aqueous Phase (Contains DCHA-H+) Separation->AqPhase Discard OrgPhase Organic Phase (Contains Free Acid) Separation->OrgPhase Keep WashBrine Wash with Brine Dry over Na2SO4 OrgPhase->WashBrine Evaporate Evaporate Solvent (Rotavap) WashBrine->Evaporate End End Product: Z-Ala-Pro-Phe-OH (Free Acid - Oil/Foam) Evaporate->End

Figure 1: Biphasic extraction workflow for converting DCHA salt to reactive free acid.

Application Context: Drug Development & Enzymology

A. Prolyl Endopeptidase (PEP) Substrate

Z-Ala-Pro-Phe-OH is a specific substrate designed to probe the S1' subsite of Prolyl Endopeptidase (EC 3.4.21.26).

  • Mechanism: PEP cleaves peptide bonds on the C-terminal side of Proline residues.

  • Reaction:

    
    
    
  • Relevance: PEP activity is altered in neurodegenerative conditions (Alzheimer's) and Celiac disease. This substrate is used to screen for PEP inhibitors by monitoring the release of Phenylalanine (detected via HPLC) or by using it as a competitive substrate against chromogenic analogs.

B. Synthetic Intermediate

In peptide synthesis, the Free Acid form is required to couple the tripeptide block to a resin or another amine.

  • Warning: Attempting to use the DCHA salt directly with coupling reagents (like EDC or HATU) will result in the formation of Dicyclohexyl-amide side products , effectively capping the peptide and ruining the yield.

Decision Matrix: When to use Which Form?

Use this logic flow to determine the appropriate form for your experiment.

DecisionMatrix Start Select Application Storage Long-term Storage or Stockpile Start->Storage Synthesis Chemical Synthesis (Coupling) Start->Synthesis Assay Enzymatic Assay (PEP) Start->Assay Salt Use DCHA Salt (High Stability) Storage->Salt Convert Convert to Free Acid (Remove Amine) Synthesis->Convert CheckBuffer Check Buffer Compatibility Assay->CheckBuffer DirectAcid Use Free Acid (Direct Reactivity) Convert->DirectAcid CheckBuffer->Salt If DCHA tolerated CheckBuffer->Convert If DCHA interferes

Figure 2: Strategic decision matrix for selecting between Salt and Free Acid forms.

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Technical Library.

  • BenchChem. (2025).[1][5] The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. BenchChem Technical Guides.

  • Wilk, S. (1983).[6] Prolyl endopeptidase.[7][6][8][9] Life Sciences, 33(22), 2149-2157.

  • Peptide.com. (n.d.). Converting CHA and DCHA Salts to Free Acids. Aapptec Technical Support.

  • Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences, 59, 349–362.

Sources

An In-depth Technical Guide to the Solubility of N-Cbz-Ala-Pro-Phe Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N-Cbz-L-alanyl-L-prolyl-L-phenylalanine dicyclohexylammonium salt (N-Cbz-Ala-Pro-Phe DCHA). As a protected tripeptide intermediate, understanding its behavior in various solvent systems is critical for its effective use in peptide synthesis, purification, and formulation. This document delves into the molecular determinants of its solubility, contrasting its negligible aqueous solubility with its favorable profile in various organic solvents. We further present a robust, field-proven experimental protocol for quantitatively determining its solubility, empowering researchers to optimize their workflows. This guide is intended for scientists and professionals in chemical research and drug development who handle protected peptide intermediates.

Molecular Architecture: The Foundation of Solubility Behavior

The solubility of N-Cbz-Ala-Pro-Phe DCHA is not a monolithic property but rather the cumulative result of the physicochemical contributions of its distinct molecular components. A granular analysis of its structure is essential to predict and explain its behavior in different media.

  • The N-Terminal Protecting Group (N-Cbz): The N-terminal α-amino group of alanine is protected by a carbobenzoxy (Cbz) group. This group consists of a benzyl ring and a carbamate linker, rendering it significantly nonpolar and aromatic. The Cbz group is a primary contributor to the molecule's overall hydrophobicity, inherently increasing its affinity for organic solvents over aqueous media.[1][2]

  • The Tripeptide Backbone (Ala-Pro-Phe):

    • Alanine (Ala): As one of the simplest amino acids, its methyl side chain is small and nonpolar.

    • Proline (Pro): The unique cyclic structure of proline introduces a rigid kink in the peptide chain. This disruption of secondary structures, such as β-sheet formation which can lead to aggregation and poor solubility, can sometimes enhance solubility in certain solvents.[3][4]

    • Phenylalanine (Phe): The benzyl side chain of phenylalanine is large, aromatic, and highly hydrophobic. This residue is a dominant factor in driving the peptide's poor solubility in water.[5][6]

  • The C-Terminal Salt (Dicyclohexylammonium): The C-terminal carboxylic acid of phenylalanine is deprotonated and forms an ionic bond with a protonated dicyclohexylamine (DCHA) molecule. While salt formation often increases aqueous solubility, the DCHA counter-ion is exceptionally bulky and nonpolar, consisting of two cyclohexyl rings. Dicyclohexylamine itself is only sparingly soluble in water but miscible with most organic solvents.[7][8][9] The primary purpose of forming the DCHA salt in peptide chemistry is often to improve crystallinity, stability, and ease of handling of the protected peptide, rather than to enhance aqueous solubility.[10]

Collectively, the molecule is dominated by large, nonpolar moieties (Cbz, Phe, DCHA), making it overwhelmingly hydrophobic.

Compound N-Cbz-Ala-Pro-Phe DCHA Cbz N-Cbz Group (Carbobenzoxy) Compound->Cbz Peptide Peptide Core (Ala-Pro-Phe) Compound->Peptide DCHA Counter-ion (Dicyclohexylammonium) Compound->DCHA Prop_Cbz Highly Nonpolar Aromatic Cbz->Prop_Cbz Prop_Peptide Overall Hydrophobic (Dominance of Phe) Peptide->Prop_Peptide Prop_DCHA Bulky & Nonpolar DCHA->Prop_DCHA Prop_Overall Overwhelmingly Hydrophobic Poor H-Bond Donor/Acceptor with Water Prop_Cbz->Prop_Overall Prop_Peptide->Prop_Overall Prop_DCHA->Prop_Overall

Caption: Key molecular drivers of N-Cbz-Ala-Pro-Phe DCHA solubility.

Theoretical Framework: "Like Dissolves Like" in Practice

The fundamental principle governing solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces. For a complex molecule like a protected peptide salt, several factors come into play:

  • Polarity and Hydrogen Bonding: Water is a highly polar, protic solvent that forms extensive hydrogen bond networks. For a solute to dissolve in water, it must be able to integrate into this network by accepting or donating hydrogen bonds. N-Cbz-Ala-Pro-Phe DCHA, with its large nonpolar surface area and sterically hindered polar groups, cannot effectively interact with water molecules, leading to its exclusion and precipitation.[1]

  • Van der Waals Forces: Organic solvents, particularly nonpolar and polar aprotic ones, interact primarily through Van der Waals forces. The numerous nonpolar groups (benzyl, cyclohexyl, methyl, phenyl) in the peptide salt can readily engage in these types of interactions with organic solvent molecules.

  • Solvation of the Ionic Core: While an ionic bond exists between the carboxylate and the ammonium ion, this is effectively shielded by the massive hydrophobic DCHA and Cbz groups. Polar aprotic solvents like DMSO and DMF are particularly effective at dissolving such compounds because their high dielectric constants can stabilize the ion pair, while their organic nature effectively solvates the rest of the molecule.[4][11]

Comprehensive Solubility Profile

Based on the molecular structure and theoretical principles, a clear dichotomy emerges between the compound's solubility in aqueous and organic media.

Aqueous Solubility

The solubility of N-Cbz-Ala-Pro-Phe DCHA in pure water or standard aqueous buffers (e.g., PBS) at neutral pH is expected to be negligible to practically insoluble . The overwhelming hydrophobicity of the molecule prevents effective solvation by water molecules.[1]

Organic Solvent Solubility

The compound is expected to exhibit good to excellent solubility in a range of common organic solvents used in peptide chemistry. The following table provides a qualitative summary based on the known behavior of similarly protected peptides.[2][4][12]

SolventSolvent TypeExpected SolubilityRationale
Water Polar ProticInsoluble Overwhelmingly hydrophobic character.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Excellent at solvating large, polarizable molecules and ion pairs.[6][11]
Dimethylformamide (DMF) Polar AproticHigh A standard solvent for peptide synthesis; effectively solvates the peptide backbone.[4]
Dichloromethane (DCM) HalogenatedHigh to Medium Good for dissolving nonpolar and moderately polar organic compounds.[1]
Methanol (MeOH) Polar ProticMedium to Low May dissolve the compound, but less effectively than DMSO/DMF due to the large size and nonpolar nature of the solute.[5]
Acetonitrile (ACN) Polar AproticMedium to Low Less effective than DMSO/DMF for large, complex peptides.[4]
Ethyl Acetate (EtOAc) EsterLow Moderate polarity; may struggle to solvate both the ionic center and the peptide backbone effectively.
Hexanes / Heptane NonpolarInsoluble Cannot effectively solvate the ionic salt portion or the polar peptide bonds.

Experimental Protocol: Quantitative Solubility Determination (Gravimetric Method)

To move beyond qualitative prediction, a robust experimental approach is necessary. The following self-validating gravimetric protocol provides a reliable method for determining the saturation solubility of the compound.

Objective

To determine the concentration (e.g., in mg/mL or M) of N-Cbz-Ala-Pro-Phe DCHA in a specific solvent at a controlled temperature, representing its saturation point.

Materials
  • N-Cbz-Ala-Pro-Phe DCHA

  • Selected solvent(s) of interest (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (readable to 0.01 mg)

  • Glass vials with screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Centrifuge (optional, for pre-clearing solution)

  • Pre-weighed collection vials

Step-by-Step Methodology
  • Preparation: Add an excess amount of N-Cbz-Ala-Pro-Phe DCHA to a glass vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the chosen solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. For very fine suspensions, centrifuge the vial at a moderate speed (e.g., 5000 x g for 10 minutes).[13]

  • Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Dispense a precise volume (e.g., 1.00 mL) of the clear filtrate into a pre-weighed collection vial.

  • Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent. Ensure the temperature is low enough to prevent degradation of the peptide.

  • Quantification: Once the solvent is fully removed, place the vial in a desiccator to remove any residual moisture before weighing it on the analytical balance.

  • Calculation:

    • Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of empty vial)

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtrate collected (mL)

A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate (24-48h at const. T) A->B C 3. Separate Phases (Settle / Centrifuge) B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Collect Precise Volume of Filtrate D->E F 6. Evaporate Solvent (Vacuum / N2 Stream) E->F G 7. Weigh Dried Solid & Calculate Solubility F->G

Caption: Experimental workflow for gravimetric solubility determination.

Practical Implications in Research and Development

A precise understanding of the solubility of N-Cbz-Ala-Pro-Phe DCHA is not merely academic; it has direct consequences for laboratory and process efficiency.

  • Reaction Homogeneity: In solution-phase peptide synthesis, ensuring all reactants, including the protected peptide fragment, are fully dissolved is paramount for achieving optimal reaction kinetics and minimizing side reactions. Using a solvent like DMF or DMSO is critical.

  • Purification Strategy: The low solubility in some solvents can be exploited for purification. For instance, the product might be precipitated or crystallized out of a reaction mixture by adding a non-solvent (an "anti-solvent"), such as water or an ether.

  • Analytical Characterization: Preparing samples for techniques like HPLC or NMR requires dissolving the compound in a suitable mobile phase or deuterated solvent. Knowledge of solubility prevents sample loss and ensures accurate measurements.

  • Storage and Stability: Storing the peptide as a solution requires a solvent in which it is both highly soluble and chemically stable over the long term. DMSO is often used for stock solutions, though its hygroscopic nature and potential for oxidation of certain residues must be considered.[6]

Conclusion

The solubility profile of N-Cbz-Ala-Pro-Phe dicyclohexylammonium salt is definitively governed by its highly nonpolar and hydrophobic nature. It is practically insoluble in water, a direct consequence of the combined hydrophobic contributions from the N-Cbz protecting group, the phenylalanine side chain, and the dicyclohexylammonium counter-ion. Conversely, it exhibits favorable solubility in polar aprotic organic solvents such as DMSO and DMF, which are capable of effectively solvating its complex structure. This stark differential in solubility is a critical piece of practical knowledge, directly influencing the choice of solvents for synthesis, purification, analysis, and storage in any drug development or chemical research setting.

References

  • What Factors Determine Peptide Solubility? (2024). Synthesise. Available at: [Link]

  • Mihara, H., et al. (1993). Prediction and improvement of protected peptide solubility in organic solvents. PubMed. Available at: [Link]

  • Peptide Solubility | Peptide Synthesis. Bio Basic. Available at: [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. Available at: [Link]

  • Kurokawa, M., et al. (1993). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Available at: [Link]

  • Peptide Solubilization. JPT. Available at: [Link]

  • Solubility Guidelines for Peptides. MilliporeSigma. Available at: [Link]

  • Agrawal, N. J., et al. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. Available at: [Link]

  • F1-SFP-peptide solubility guidelines 2020Q1. GenScript. Available at: [Link]

  • Mondal, S., et al. (2020). Gelation behavior of short protected peptides in organic medium. RSC Publishing. Available at: [Link]

  • Dicyclohexylamine | C12H23N | CID 7582. PubChem - NIH. Available at: [Link]

  • Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Mondal, J., et al. (2021). Solid-state packing dictates the unexpected solubility of aromatic peptides. PMC. Available at: [Link]

  • N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM | CAS#:108321-14-8. Chemsrc. Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available at: [Link]

  • Cas 108321-14-8,N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM. lookchem. Available at: [Link]

  • n-cbz-ala-pro-leu dicyclohexylammonium salt [ 108321-20-6 ]. Chemcas. Available at: [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. Available at: [Link]

  • Dicyclohexylamine. Wikipedia. Available at: [Link]

  • Dicyclohexylamine. OECD Existing Chemicals Database. Available at: [Link]

  • DICYCLOHEXYLAMINE. Ataman Kimya. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Utilizing Z-Ala-Pro-Phe Derivatives for Subtilisin Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Subtilisins are a family of serine proteases originating from Bacillus species, widely recognized for their broad substrate specificity.[1] These enzymes play a crucial role in various biological processes and have been harnessed for numerous industrial applications. The catalytic mechanism of subtilisin involves a classic catalytic triad composed of aspartate, histidine, and serine residues (Asp-32, His-64, and Ser-221).[1] This triad facilitates the nucleophilic attack on the peptide bond of a substrate, leading to its cleavage. Understanding the kinetics and inhibition of subtilisin is paramount for both fundamental research and the development of novel therapeutics and biotechnological tools.[2]

The tetrapeptide derivative, Z-Ala-Pro-Phe-pNA (N-carbobenzoxy-L-alanyl-L-prolyl-L-phenylalanyl-p-nitroanilide), and similar chromogenic or fluorogenic derivatives, serve as highly effective substrates for the in vitro characterization of subtilisin activity. The sequence Ala-Pro-Phe is specifically recognized by the active site of subtilisin, with a preference for a large uncharged residue, such as phenylalanine, at the P1 position (the amino acid residue on the N-terminal side of the scissile bond).[2][3] The cleavage of the amide bond between phenylalanine and the p-nitroaniline (pNA) moiety by subtilisin liberates the chromophore pNA, which exhibits a strong absorbance at 405-410 nm. This colorimetric change provides a direct and continuous measure of enzymatic activity, enabling precise kinetic analysis.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Z-Ala-Pro-Phe derivatives in subtilisin assays. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation.

Principle of the Assay

The subtilisin assay using a Z-Ala-Pro-Phe derivative, such as Z-Ala-Pro-Phe-pNA, is based on the enzymatic hydrolysis of the substrate. Subtilisin recognizes and cleaves the peptide bond C-terminal to the phenylalanine residue. This cleavage releases the p-nitroaniline (pNA) group, which is a chromophore. The rate of pNA release is directly proportional to the subtilisin activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm over time.

Enzymatic Reaction Workflow

The following diagram illustrates the enzymatic cleavage of Z-Ala-Pro-Phe-pNA by subtilisin and the subsequent detection of the released p-nitroaniline (pNA).

Enzymatic_Reaction sub Z-Ala-Pro-Phe-pNA (Substrate) enz Subtilisin (Enzyme) sub->enz Binding complex Enzyme-Substrate Complex prod1 Z-Ala-Pro-Phe complex->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Chromogenic Product) complex->prod2 spectrophotometer Spectrophotometer prod2->spectrophotometer Absorbance at 405-410 nm

Caption: Enzymatic cleavage of Z-Ala-Pro-Phe-pNA by subtilisin.

Materials and Reagents

Equipment
  • Microplate reader with absorbance detection capabilities at 405-410 nm

  • Thermostatically controlled incubator or microplate reader with temperature control (37°C)

  • Calibrated single and multichannel pipettes

  • 96-well, clear, flat-bottom microplates

  • Vortex mixer

  • pH meter

Reagents
  • Subtilisin (e.g., from Bacillus licheniformis, Sigma-Aldrich)

  • Z-Ala-Pro-Phe-pNA (or other suitable derivative)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Calcium chloride (CaCl₂)

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water (ddH₂O)

  • Potential subtilisin inhibitors (for inhibition assays)

Experimental Protocols

Protocol 1: Preparation of Reagents

1. Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

  • Dissolve 6.057 g of Tris base in approximately 800 mL of ddH₂O.
  • Add 1.47 g of CaCl₂ dihydrate and dissolve completely.
  • Adjust the pH to 8.0 at room temperature using concentrated HCl.
  • Bring the final volume to 1 L with ddH₂O.
  • Filter sterilize if necessary and store at 4°C.
  • Rationale: The buffer maintains a stable pH for optimal enzyme activity. Calcium ions are often required for the stability of subtilisin.[6]

2. Substrate Stock Solution (20 mM Z-Ala-Pro-Phe-pNA in DMSO):

  • Accurately weigh the required amount of Z-Ala-Pro-Phe-pNA.
  • Dissolve in anhydrous DMSO to a final concentration of 20 mM.
  • Vortex thoroughly to ensure complete dissolution.
  • Store in small aliquots at -20°C, protected from light.
  • Rationale: DMSO is used as the solvent due to the poor aqueous solubility of the substrate. Storing in aliquots minimizes freeze-thaw cycles.

3. Subtilisin Stock Solution (e.g., 1 mg/mL):

  • Prepare a stock solution of subtilisin in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).
  • The exact concentration should be determined based on the specific activity of the enzyme lot.
  • Store in aliquots at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

4. Working Subtilisin Solution:

  • On the day of the experiment, dilute the subtilisin stock solution in cold Assay Buffer to the desired final concentration.
  • The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. This is typically in the ng/mL to low µg/mL range.
  • Keep the working solution on ice.
Protocol 2: Standard Subtilisin Activity Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

Standard Assay Workflow

The following diagram outlines the key steps in the standard subtilisin activity assay.

Standard_Assay_Workflow start Start step1 Prepare Reagents: - Assay Buffer - Substrate Stock - Enzyme Solution start->step1 step2 Add Assay Components to Plate: - Buffer - Enzyme (or buffer for blank) step1->step2 step3 Pre-incubate plate at 37°C for 5 min step2->step3 step4 Initiate Reaction: Add Working Substrate Solution step3->step4 step5 Measure Absorbance at 405 nm (Kinetic Read) step4->step5 step6 Data Analysis: - Calculate Rate (ΔA/min) - Determine Enzyme Activity step5->step6 end End step6->end

Caption: Workflow for the standard subtilisin activity assay.

1. Assay Setup:

  • Design the plate layout, including wells for blanks, controls, and samples.
  • Blank: Contains Assay Buffer and substrate, but no enzyme. This corrects for non-enzymatic hydrolysis of the substrate.
  • Sample: Contains Assay Buffer, subtilisin, and substrate.

2. Reaction Assembly:

  • In each well of a 96-well plate, add the components in the following order:
  • 170 µL of Assay Buffer.
  • 10 µL of Working Subtilisin Solution (for sample wells) or 10 µL of Assay Buffer (for blank wells).
  • Mix gently by tapping the plate.

3. Pre-incubation:

  • Pre-incubate the plate at 37°C for 5 minutes to allow the reaction components to reach thermal equilibrium.[7]

4. Reaction Initiation and Measurement:

  • Initiate the reaction by adding 20 µL of a pre-warmed working substrate solution (e.g., 2 mM Z-Ala-Pro-Phe-pNA in Assay Buffer, prepared by diluting the 20 mM stock) to each well. This will give a final substrate concentration of 200 µM.
  • Immediately place the plate in the microplate reader, pre-heated to 37°C.
  • Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.
Protocol 3: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

1. Substrate Concentration Range:

  • Prepare a series of working substrate solutions in Assay Buffer with varying concentrations of Z-Ala-Pro-Phe-pNA. A typical range would be from 0.1 to 10 times the expected Kₘ value. If the Kₘ is unknown, a broad range from ~10 µM to 1 mM is a good starting point.

2. Assay Procedure:

  • Follow the Standard Subtilisin Activity Assay protocol (Protocol 2), but instead of a single substrate concentration, use the range of concentrations prepared in the previous step.
  • Ensure that the enzyme concentration is kept constant across all substrate concentrations.

3. Data Analysis:

  • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
  • Plot the initial velocity (v₀) against the substrate concentration ([S]).
  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
  • Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.[8]
Protocol 4: Inhibitor Screening and IC₅₀ Determination

1. Inhibitor Preparation:

  • Dissolve the potential inhibitor in a suitable solvent (e.g., DMSO or Assay Buffer) to create a high-concentration stock solution.
  • Prepare a serial dilution of the inhibitor in Assay Buffer.

2. Assay Procedure:

  • Add the following to each well:
  • 160 µL of Assay Buffer.
  • 10 µL of the serially diluted inhibitor solutions (or solvent for the no-inhibitor control).
  • 10 µL of Working Subtilisin Solution.
  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]
  • Initiate the reaction by adding 20 µL of the working substrate solution. The substrate concentration should ideally be close to the Kₘ value for competitive inhibitors.
  • Measure the absorbance kinetically as described in Protocol 2.

3. Data Analysis:

  • Calculate the initial reaction velocity for each inhibitor concentration.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Analysis and Interpretation

Calculation of Enzyme Activity

The rate of the reaction (ΔA/min) is determined from the slope of the linear portion of the absorbance vs. time curve.

The specific activity of the enzyme can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA/min * V) / (ε * l * m)

Where:

  • ΔA/min: The change in absorbance per minute.

  • V: The final reaction volume in mL.

  • ε: The molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,000 M⁻¹cm⁻¹ at pH 8.0).

  • l: The path length of the light in cm (for a standard 96-well plate, this can be calculated from the volume or measured).

  • m: The mass of the enzyme in the reaction in mg.

Representative Data

The following table provides an example of how to structure data for a kinetic analysis of subtilisin with varying concentrations of Z-Ala-Pro-Phe-pNA.

[Substrate] (µM)Initial Velocity (ΔA/min)Initial Velocity (µM/min)
250.015X
500.028Y
1000.045Z
2000.065A
4000.085B
8000.095C

Initial velocity in µM/min is calculated from ΔA/min using the Beer-Lambert law.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or very low activity Inactive enzymeUse a fresh aliquot of enzyme; verify storage conditions.
Incorrect buffer pHPrepare fresh buffer and verify the pH.
Substrate degradationUse a fresh aliquot of substrate; store protected from light.
High background (high blank reading) Spontaneous substrate hydrolysisSubtract the blank reading from all sample readings. Prepare fresh substrate solution.
Contaminated reagentsUse fresh, high-purity reagents.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityCheck the stability of the enzyme in the assay buffer and at the assay temperature.
Product inhibitionAnalyze data from the initial linear phase of the reaction.
High variability between replicates Pipetting errorsEnsure proper pipetting technique and use calibrated pipettes.
Incomplete mixingMix the contents of the wells thoroughly after each addition.
Temperature fluctuationsEnsure the plate is properly equilibrated to the assay temperature.

Conclusion

Z-Ala-Pro-Phe derivatives are robust and reliable substrates for the kinetic characterization of subtilisin and for the screening of its inhibitors. The chromogenic nature of the assay allows for a straightforward and continuous monitoring of enzyme activity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design and execute accurate and reproducible subtilisin assays, thereby facilitating advancements in enzymology, drug discovery, and biotechnology.

References

  • M-CSA. Subtilisin - M-CSA. [Link]

  • Bryan, P. N. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501–4524. [Link]

  • Fujiwara, N., Yamamoto, K., & Masui, A. (1998). Active Subtilisin-Like Protease from a Hyperthermophilic Archaeon in a Form with a Putative Prosequence. Applied and Environmental Microbiology, 64(9), 3479–3483. [Link]

  • Wikipedia. Subtilisin. [Link]

  • Betzel, C., Pal, G. P., & Saenger, W. (2008). Engineering Substrate Preference in Subtilisin: Structural and Kinetic Analysis of a Specificity Mutant. Biochemistry, 47(36), 9414–9423. [Link]

  • Lyublinskaya, L. A., Belyaev, S. V., & Stepanov, V. M. (1974). A new chromogenic substrate for subtilisin. Analytical Biochemistry, 62(2), 371–378. [Link]

  • Genov, N., Shopova, M., & Boteva, R. (2025). Kinetic and molecular properties of Bacillus subtilis IBTC-3 subtilisin. ResearchGate. [Link]

  • Shettar, S. S., et al. (2024). Biochemical characterization of immobilized recombinant subtilisin and synthesis and functional characterization of recombinant. Semantic Scholar. [Link]

  • Chromogenix. Kinetic Tables. [Link]

  • Wang, S., et al. (2019). Insight into subtilisin E-S7 cleavage pattern based on crystal structure and hydrolysates peptide analysis. PLoS ONE, 14(3), e0214283. [Link]

  • Gricman, Ł., et al. (2024). Structural Catalytic Core in Subtilisin-like Proteins and Its Comparison to Trypsin-like Serine Proteases and Alpha/Beta-Hydrolases. International Journal of Molecular Sciences, 25(22), 12891. [Link]

  • Ruan, B., et al. (2011). Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism. Proceedings of the National Academy of Sciences, 108(31), 12692–12697. [Link]

  • Ruan, B., et al. (2025). Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism. ResearchGate. [Link]

  • Wong, Y. H., & Buckle, A. M. (2022). Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Encyclopedia, 2(2), 1083–1103. [Link]

  • Stauffer, M. (2002). Chazin Lab Protocol for Limited Proteolysis. Vanderbilt University. [Link]

  • Schaller, A., et al. (2011). A novel subtilase inhibitor in plants shows structural and functional similarities to protease propeptides. The Journal of Biological Chemistry, 286(40), 34963–34973. [Link]

  • Royal Society of Chemistry. Protocol for enzyme assays. [Link]

  • Parviainen, M. T., & Laakso, M. (1991). An automated enzymic assay for plasma alanine with simplified sample preparation. Annals of Clinical Biochemistry, 28(2), 189–191. [Link]

  • YouTube. Enzyme and Protein Assays Part 1. [Link]

  • Karaseva, E. A., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4528. [Link]

Sources

Methods for deprotecting Cbz group from Ala-Pro-Phe peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategies for Cbz Removal from Ala-Pro-Phe Peptide Sequences

Executive Summary

The removal of the benzyloxycarbonyl (Cbz or Z) group from proline-containing peptides, such as Cbz-Ala-Pro-Phe , presents unique challenges distinct from standard aliphatic sequences. While the Cbz group is a robust, orthogonal protector often chosen for its stability against weak acids and bases, its removal in the presence of Proline (Pro) and Phenylalanine (Phe) requires careful method selection to prevent diketopiperazine (DKP) formation , catalyst poisoning , and ring reduction .

This guide details three validated protocols for deprotection, prioritizing the preservation of peptide integrity and stereochemistry.

Strategic Analysis: The "Proline Factor"

Before initiating deprotection, the researcher must account for the structural influence of the internal Proline residue.

  • Conformational Constraint: Proline induces a cis/trans isomerization of the peptide bond. In the sequence Ala-Pro-Phe, the Proline kink can facilitate a "turn" structure. If the C-terminus is an ester (e.g., -OMe, -OBn), this turn brings the N-terminal amine (post-deprotection) into proximity with the C-terminal carbonyl, significantly increasing the risk of DKP formation (cyclization and chain cleavage).

  • Solubility Profile: The Ala-Pro-Phe tripeptide is moderately hydrophobic but the free amine form (H-Ala-Pro-Phe) can be highly polar/zwitterionic. Standard aqueous extraction workups often result in product loss. Volatile workups are preferred.

  • Selectivity (Phe): Phenylalanine contains an aromatic ring. While standard Pd/C hydrogenation is generally safe, prolonged exposure or high pressure can lead to partial ring hydrogenation (to Cyclohexylalanine, Cha).

Decision Matrix: Method Selection

MethodSelection Start Start: Cbz-Ala-Pro-Phe-R CheckS Contains Sulfur (Met, Cys)? Start->CheckS CheckEq H2 Gas Allowed/Available? CheckS->CheckEq No MethodC Method C: Acidolysis (HBr / AcOH) CheckS->MethodC Yes (Catalyst Poisoning) MethodA Method A: H2 / Pd-C (Gold Standard) CheckEq->MethodA Yes MethodB Method B: Transfer Hydrogenation (Ammonium Formate) CheckEq->MethodB No (Safety/Regs)

Figure 1: Decision tree for selecting the optimal deprotection strategy.

Validated Protocols

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best for: Clean isolation, high yield, preserving sensitive side chains. Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond, releasing Toluene and CO2.[1]

Materials:

  • Pd/C (10% wt loading, Degussa type E101 or equivalent).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2] Note: If solubility is poor, add 10% Acetic Acid or TFE (Trifluoroethanol).

  • Hydrogen source: H2 balloon or hydrogenator.[2]

Protocol:

  • Preparation: Dissolve 1.0 mmol of Cbz-Ala-Pro-Phe in 10-15 mL of degassed MeOH.

    • Expert Tip: If the peptide aggregates (common with Pro/Phe sheets), mild sonication or the addition of 5% DMF is permissible.

  • Catalyst Addition: Under an Argon/N2 blanket, carefully add 10% Pd/C (10-20% by weight of the peptide).

    • Safety: Dry Pd/C is pyrophoric. Always wet the catalyst with a small amount of solvent (toluene or water) before adding to the flammable alcohol solution.

  • Hydrogenation: Purge the vessel with H2 gas (3x vacuum/fill cycles). Stir vigorously under H2 atmosphere (1 atm/balloon) at Room Temperature (RT).

  • Monitoring: Check TLC or LC-MS after 1 hour.

    • Endpoint: Disappearance of starting material (M+H of Cbz-peptide) and appearance of free amine.

    • Phe Warning: Do not extend reaction beyond 4 hours to avoid reducing the Phe ring.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Result: The product H-Ala-Pro-Phe is obtained as a solid. No aqueous extraction is required, preventing loss of the water-soluble tripeptide.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs restricting H2 gas cylinders; rapid reactions. Mechanism: Ammonium formate acts as the hydrogen donor.[1]

Protocol:

  • Dissolution: Dissolve 1.0 mmol of peptide in MeOH (20 mL).

  • Catalyst: Add 10% Pd/C (50% by weight of peptide—higher loading is needed for CTH).

  • Donor Addition: Add Ammonium Formate (5.0 - 10.0 equivalents) in a single portion.

  • Reaction: Stir gently. Effervescence (CO2 release) will occur.

    • Time: Typically complete in 30-60 minutes.

  • Workup: Filter through Celite.

  • Sublimation Step (Critical): The filtrate contains excess ammonium formate.

    • Option 1: Lyophilize the product. Ammonium formate is volatile and will sublime, leaving the pure peptide.

    • Option 2: If the peptide is hydrophobic (e.g., protected ester), wash with water. For H-Ala-Pro-Phe , lyophilization is mandatory.

Method C: Acidolysis (HBr in Acetic Acid)

Best for: S-containing peptides or when Pd catalysts are poisoned. Risk: Harsh.[1][3] Can cleave sensitive esters or cause acid-catalyzed hydrolysis.

Protocol:

  • Setup: Dissolve peptide in minimal Glacial Acetic Acid.

  • Reagent: Add 33% HBr in Acetic Acid (approx. 5-10 equivalents).

  • Reaction: Stir at RT for 30-60 minutes.

  • Precipitation: Pour the reaction mixture into cold Diethyl Ether (Et2O). The deprotected peptide hydrobromide salt should precipitate.

    • Note: Proline peptides can be hygroscopic oils. If an oil forms, decant the ether and triturates with fresh ether 3x.

  • Desalting: The product is the HBr salt. It requires ion exchange or RP-HPLC purification to obtain the free base or TFA salt.

Mechanistic Visualization

Understanding the catalytic cycle ensures the user understands why CO2 and Toluene are byproducts and why the reaction is irreversible.

Hydrogenolysis Step1 1. Adsorption Cbz-Peptide binds to Pd Surface Step2 2. Oxidative Addition Pd inserts into Benzylic C-O bond Step1->Step2 Step3 3. Hydrogenolysis H2 cleaves Benzyl-Pd complex Step2->Step3 + H2 Step4 4. Decarboxylation Carbamic acid -> Amine + CO2 Step3->Step4 - Toluene Step4->Step1 Cycle Complete

Figure 2: Mechanism of Pd-catalyzed Cbz removal. Note that the final step (Decarboxylation) is spontaneous at RT.

Quantitative Data & Troubleshooting

Table 1: Comparison of Deprotection Methods for Ala-Pro-Phe

FeatureHydrogenolysis (H2/Pd)Transfer Hydro.[1] (NH4HCO2)Acidolysis (HBr/AcOH)
Yield >95%90-95%80-85%
Purity (Crude) High (Volatile byproducts)High (Requires sublimation)Low (Salt/Scavengers needed)
Phe Integrity Risk of reduction if >4hExcellent (Selective)Excellent
DKP Risk Low (Neutral pH)Low (Buffered pH)Medium (Acid promotes cyclization)
Workup Filtration + EvaporationFiltration + LyophilizationPrecipitation + HPLC
Critical Control Point: DKP Formation

If the C-terminus of your peptide is an ester (e.g., H-Ala-Pro-Phe-OMe), the free amine of Ala can attack the Phe ester.

  • Symptom: Mass spec shows [M-18] or [M-MeOH] peak corresponding to the cyclic byproduct.

  • Prevention: Keep the deprotected peptide in acidic buffer or lyophilize immediately. Do not leave H-Ala-Pro-Phe-OR in basic solution (e.g., during neutralization).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of hydrogenolyzable protecting groups using ammonium formate and palladium/carbon. Synthesis, 1980(11), 929-932.

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1] Journal of the American Chemical Society, 94(9), 3102–3106. (Reference for DKP mechanism).

Sources

Application Note: Recrystallization Protocols for Z-Ala-Pro-Phe Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The isolation of Z-Ala-Pro-Phe-OH (Carbobenzoxy-L-alanyl-L-prolyl-L-phenylalanine) as its Dicyclohexylamine (DCHA) salt is a critical unit operation in the synthesis of pharmaceutical peptide intermediates, particularly those related to ACE inhibitors and protease substrates.[]

While the free acid form of Z-Ala-Pro-Phe often presents as an amorphous foam or viscous oil due to the flexibility of the proline residue and the lipophilicity of the Z-group, the DCHA salt allows for the formation of a stable, crystalline lattice. This transition is essential for:

  • Purification: Efficient rejection of diastereomeric impurities (e.g., D-L-L or L-D-L isomers) which do not co-crystallize well with the L-L-L DCHA lattice.

  • Handling: Converting a hygroscopic oil into a free-flowing solid suitable for GMP weighing and storage.

  • Stability: Protecting the C-terminal carboxylic acid from spontaneous decarboxylation or degradation.[]

This guide details two validated protocols for the recrystallization of Z-Ala-Pro-Phe.DCHA, designed to maximize yield (>85%) and optical purity (>99% de).

Physicochemical Basis of Separation

The success of this recrystallization relies on the differential solubility of the diastereomeric salts. The bulky dicyclohexylammonium cation forms a "molecular fence" around the peptide anion. The pure L-L-L isomer packs efficiently into this fence (high lattice energy), whereas impurities with kinked backbones (due to D-amino acids) disrupt the packing, remaining in the mother liquor.

Table 1: Solubility Profile of Z-Ala-Pro-Phe.DCHA[1]
Solvent SystemTemperatureSolubility StatusApplication
Ethanol (Abs.) 20°CSolubleDissolution solvent
Ethyl Acetate 20°CModerately SolublePrimary solvent for anti-solvent method
Water 20°CInsolubleAnti-solvent (in EtOH systems)
n-Heptane 80°CInsolubleAnti-solvent (in EtOAc systems)
Dichloromethane 20°CHighly SolubleNot recommended (poor crystallization)

Experimental Protocols

Protocol A: The "Classical" Thermal Gradient (Ethanol/Water)

Best for: Removing polar impurities and maximizing optical purity.

Reagents:

  • Crude Z-Ala-Pro-Phe.DCHA[]

  • Ethanol (Absolute)[]

  • Deionized Water (Type II)[]

Step-by-Step Methodology:

  • Dissolution: Suspend the crude salt in Ethanol (approx. 5 mL per gram of salt).

  • Heating: Heat the mixture to 60–65°C under mild agitation. The solution should become clear.

    • Note: If particulates remain, perform a hot filtration through a sintered glass funnel.

  • Water Addition: While maintaining the temperature at 60°C, dropwise add warm Water (50°C) until the solution turns faintly turbid (cloud point).

    • Typical Ratio: Final solvent composition is usually near 1:1 to 1:2 (EtOH:Water).[]

  • Re-solubilization: Add just enough Ethanol (dropwise) to clear the turbidity.[]

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to Room Temperature (RT) slowly over 2–3 hours.

    • Critical: Rapid cooling here will trap impurities.[]

  • Crystallization: Once at RT, transfer to a 4°C environment (fridge or cold room) for 12 hours.

  • Isolation: Filter the white needles/prisms using a Büchner funnel. Wash the cake with cold 1:1 EtOH/Water.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: The Anti-Solvent Precipitation (EtOAc/Heptane)

Best for: High recovery yields and removing non-polar, oily by-products.[]

Reagents:

  • Crude Z-Ala-Pro-Phe.DCHA[]

  • Ethyl Acetate (EtOAc) - HPLC Grade[]

  • n-Heptane (or Hexanes)[]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethyl Acetate (approx. 70°C).

    • Target: A near-saturated solution.[]

  • Seeding (Optional but Recommended): If available, add a few crystals of pure Z-Ala-Pro-Phe.DCHA to the hot solution.

  • Anti-Solvent Addition: Slowly add n-Heptane to the hot solution until a persistent cloudiness is observed.[]

  • Reflux: Briefly reheat to reflux to redissolve any premature precipitate.[]

  • Nucleation: Remove from heat. Stir gently. As the temperature drops to ~45°C, massive nucleation should occur.

  • Maturation: Add an additional volume of Heptane (equal to the initial EtOAc volume) slowly over 30 minutes while the mixture cools to RT.

  • Filtration: Collect the solids by filtration.[2]

    • Wash: Wash with 1:3 EtOAc/Heptane.[]

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode in peptide salt crystallization is "oiling out," where the product separates as a second liquid phase rather than a solid crystal. This occurs when the temperature is above the metastable limit of the liquid-liquid phase separation boundary.

Corrective Actions:

  • Re-heat: Dissolve the oil by heating the mixture back to clarity.

  • Increase Solvent Volume: Add 10-15% more of the good solvent (Ethanol or EtOAc).[] High concentration favors oiling.[]

  • Seed at High Temp: Add seed crystals at a higher temperature (e.g., 50°C) to provide a template for the lattice before the oil phase can form.

  • Agitation: Increase stirring speed to prevent oil droplets from coalescing.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the recrystallization process.

RecrystallizationWorkflow Start Crude Z-Ala-Pro-Phe.DCHA SolventChoice Select Solvent System Start->SolventChoice DissolveA Dissolve in Hot EtOH (60°C) SolventChoice->DissolveA High Purity Req. DissolveB Dissolve in Hot EtOAc (Reflux) SolventChoice->DissolveB High Yield Req. AddWater Add Warm Water to Cloud Point DissolveA->AddWater Clear Add EtOH to Clear AddWater->Clear Cooling Controlled Cooling (1-2°C/min) Clear->Cooling AddHeptane Add Heptane to Turbidity DissolveB->AddHeptane AddHeptane->Cooling CheckState Check State Cooling->CheckState Oiling Oiling Out Observed CheckState->Oiling Two Liquid Phases Crystallization Crystallization (White Needles) CheckState->Crystallization Solid Formation Remedy Reheat & Dilute (+10% Solvent) Oiling->Remedy Remedy->Cooling Filtration Filtration & Wash Crystallization->Filtration Drying Vacuum Dry (40°C) Filtration->Drying

Figure 1: Decision tree and process flow for the recrystallization of Z-Ala-Pro-Phe.DCHA.[]

Analytical Validation

To ensure the protocol was successful, the isolated material must meet the following criteria:

  • Appearance: White to off-white crystalline powder.[][3]

  • Melting Point: 148–153°C (Sharp range indicates high purity).[]

  • HPLC Purity: >98.5% (Area %).[][4]

  • Chiral Purity: No detectable D-isomers via Chiral HPLC (e.g., Chiralpak AD-H column).

References

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[] (Standard reference for DCHA salt formation logic).

  • Patchett, A. A., et al. (1980).[] "A new class of angiotensin-converting enzyme inhibitors."[] Nature, 288, 280–283. Link (Foundational paper for Enalapril-type peptide synthesis).[]

  • Merck & Co., Inc. (1983).[] Process for preparing enalapril and its salts. US Patent 4,374,829.[] Link (Describes the handling of Ala-Pro-Phe intermediates).

  • Chem-Impex International. (2023).[] Z-Ala-Pro-Leu DCHA Salt Technical Data. Link (Analogous physicochemical data for Z-Ala-Pro-X DCHA salts).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Z-Ala-Pro-Phe Derivatives by Preparative HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the preparative HPLC purification of Z-Ala-Pro-Phe derivatives. As a Senior Application Scientist, I understand the nuances and challenges involved in isolating these protected tripeptides to the high purity required for your research and development endeavors. This guide is structured to provide you with not just step-by-step instructions, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when approaching the preparative HPLC purification of Z-Ala-Pro-Phe derivatives.

Q1: What is the typical starting purity of a crude Z-Ala-Pro-Phe derivative after synthesis, and what purity should I target for my final product?

Crude peptides synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods will contain various impurities. These can include truncated or deletion sequences, byproducts from the removal of protecting groups, and residual reagents.[1][2] The purity of the crude product can vary significantly, but it is often in the range of 50-70%. For most research and early-phase drug development applications, a final purity of >95% is a common target, while more stringent applications like crystallography may require >98% purity.[2]

Q2: Which stationary phase is most suitable for purifying Z-Ala-Pro-Phe derivatives?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying synthetic peptides like Z-Ala-Pro-Phe derivatives.[1][3] C18 columns are the workhorses for peptide purification due to their hydrophobicity, which allows for good retention and separation of a wide range of peptides.[4] For these moderately sized, protected peptides, a C18 stationary phase with a pore size of 100-120 Å is generally a good starting point.

Q3: What mobile phases are recommended for the purification of Z-Ala-Pro-Phe derivatives?

A typical mobile phase system for reversed-phase purification of peptides consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[5]

TFA acts as an ion-pairing agent, which neutralizes the charge on the peptide and improves peak shape.[1][4] The gradient elution, starting with a high concentration of Mobile Phase A and gradually increasing the concentration of Mobile Phase B, will elute the Z-Ala-Pro-Phe derivative from the column based on its hydrophobicity.

Q4: How do I scale up my analytical method to a preparative scale?

Linear scale-up is a fundamental principle in moving from analytical to preparative HPLC.[6] This involves maintaining a constant linear flow rate while adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area. The goal is to achieve a similar separation profile on the larger preparative column as was optimized on the smaller analytical column.[5][6] It's crucial that the analytical and preparative columns are packed with the same stationary phase to ensure a smooth transition.[7]

Q5: My Z-Ala-Pro-Phe derivative seems to have poor solubility. How can I address this during sample preparation?

Peptides, especially protected ones, can exhibit limited solubility in aqueous solutions.[8] To improve solubility for injection, you can dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase composition. It is important to minimize the volume of the strong solvent to avoid issues with peak shape and resolution.[7] Another strategy is to dissolve the sample directly in the mobile phase, if possible.[9]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the preparative HPLC purification of Z-Ala-Pro-Phe derivatives.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Potential Cause Explanation Recommended Solution
Secondary Interactions Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, leading to peak tailing.[4]Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize these interactions.[1][4]
Column Overload Injecting too much sample onto the column can lead to peak distortion, typically fronting.[7]Perform a loading study on an analytical column to determine the maximum sample load before peak shape deteriorates.[7] As a general rule, start with a lower loading amount and gradually increase it.
Inappropriate Sample Solvent Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9]Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the minimum volume required.[7]
Column Degradation Operating at a high pH can dissolve the silica backbone of the column, leading to poor performance.[4]Always operate within the pH range recommended by the column manufacturer. For silica-based C18 columns, this is typically between pH 2 and 8.[9]
Issue 2: Low Resolution or Co-eluting Impurities

Possible Causes & Solutions

Potential Cause Explanation Recommended Solution
Suboptimal Gradient A steep gradient may not provide sufficient time for the separation of closely eluting impurities from the target peptide.Develop a focused or shallower gradient around the elution point of the Z-Ala-Pro-Phe derivative.[10][11] This can be optimized on an analytical column first.
Incorrect Mobile Phase pH The pH of the mobile phase affects the charge state and retention of the peptide and impurities.While acidic conditions with TFA are standard, exploring different pH values (if your column chemistry allows) can sometimes improve selectivity. One should aim to work at a pH at least one unit away from the isoelectric point (pI) of the peptide.[12]
Column Contamination Buildup of strongly retained impurities from previous injections can affect column performance and resolution.Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, to remove contaminants.[9][13]
Issue 3: Low Sample Recovery

Possible Causes & Solutions

Potential Cause Explanation Recommended Solution
Sample Breakthrough If the sample is not adequately retained on the column at the start of the run, it can elute in the void volume, leading to low recovery.[8]Ensure the initial mobile phase composition is weak enough (high aqueous content) to promote strong retention of the peptide at the head of the column.
Irreversible Adsorption Highly hydrophobic peptides or impurities can sometimes bind irreversibly to the stationary phase.After the main peak has eluted, include a high organic wash step in your gradient to strip any strongly retained compounds from the column.
Precipitation on the Column If the peptide is not fully soluble in the mobile phase, it can precipitate on the column, leading to low recovery and high backpressure.Ensure the sample is fully dissolved before injection. Consider reducing the sample concentration or modifying the mobile phase to improve solubility.
Issue 4: High Backpressure

Possible Causes & Solutions

Potential Cause Explanation Recommended Solution
System Blockage Particulate matter from the sample or mobile phase can clog frits, tubing, or the column itself.[13]Filter all samples and mobile phases through a 0.22 or 0.45 µm filter before use.[9] If a blockage is suspected, systematically check components of the HPLC system for obstruction.[13]
Precipitated Sample As mentioned above, sample precipitation on the column can lead to a rapid increase in backpressure.Address sample solubility issues as described in the "Low Sample Recovery" section.
High Flow Rate Exceeding the recommended flow rate for the column can generate excessive backpressure.Operate the column within the manufacturer's specified flow rate and pressure limits.

Experimental Protocols

Protocol 1: Analytical Method Development for Z-Ala-Pro-Phe Derivative Purification

This protocol outlines the steps for developing an optimized analytical method that can be scaled up for preparative purification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the crude Z-Ala-Pro-Phe derivative in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Initial Scouting Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B (re-equilibration)

  • Focused Gradient Optimization: Based on the retention time of the target peptide in the scouting run, create a shallower gradient around the elution point to improve resolution from nearby impurities. For example, if the peptide elutes at 40% B, a focused gradient might be 30-50% B over 20 minutes.[11]

Protocol 2: Preparative Scale-Up and Purification

This protocol describes the process of scaling up the optimized analytical method for preparative purification.

  • Column: C18 reversed-phase column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A & B: Same as the analytical method.

  • Flow Rate Calculation:

    • Calculate the scale-up factor: (Preparative Column Radius)² / (Analytical Column Radius)²

    • New Flow Rate = Analytical Flow Rate x Scale-up Factor

  • Gradient Adjustment: The gradient timeline should be adjusted based on the new flow rate to maintain the same linear velocity.

  • Sample Loading: Dissolve the crude peptide in the initial mobile phase or a minimal amount of a strong solvent. The maximum loading will be determined by the loading study but can be in the range of 1-2 mg per mL of packed column volume.[3]

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to collect the main peak in multiple fractions to isolate the purest portions.

  • Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity specifications and lyophilize to obtain the final purified peptide.[5]

Visualizations

Troubleshooting Logic Flow

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape) check_peak_shape Analyze Peak Shape (Tailing, Fronting, Splitting?) start->check_peak_shape check_resolution Evaluate Resolution (Co-eluting Peaks?) start->check_resolution check_recovery Assess Sample Recovery (Is it Lower Than Expected?) start->check_recovery check_pressure Monitor Backpressure (Is it Unusually High?) start->check_pressure cause_secondary_interactions Secondary Interactions? check_peak_shape->cause_secondary_interactions cause_overload Column Overload? check_peak_shape->cause_overload cause_solvent Improper Sample Solvent? check_peak_shape->cause_solvent cause_gradient Suboptimal Gradient? check_resolution->cause_gradient cause_breakthrough Sample Breakthrough? check_recovery->cause_breakthrough cause_blockage System Blockage? check_pressure->cause_blockage solution_tfa Use 0.1% TFA cause_secondary_interactions->solution_tfa Yes solution_loading_study Perform Loading Study cause_overload->solution_loading_study Yes solution_dissolve_in_mp Dissolve in Mobile Phase cause_solvent->solution_dissolve_in_mp Yes solution_shallow_gradient Optimize to Shallower Gradient cause_gradient->solution_shallow_gradient Yes solution_initial_hold Increase Initial Aqueous Hold cause_breakthrough->solution_initial_hold Yes solution_filter Filter Sample & Mobile Phase cause_blockage->solution_filter Yes

Caption: A logical workflow for troubleshooting common preparative HPLC issues.

Preparative HPLC Workflow

preparative_hplc_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_synthesis Crude Z-Ala-Pro-Phe Synthesis analytical_dev Analytical Method Development crude_synthesis->analytical_dev loading_study Loading Study analytical_dev->loading_study sample_prep Sample Preparation (Dissolution & Filtration) loading_study->sample_prep scale_up Scale-up Calculation sample_prep->scale_up prep_hplc_run Preparative HPLC Run scale_up->prep_hplc_run fraction_collection Fraction Collection prep_hplc_run->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Z-Ala-Pro-Phe (>95% Purity) lyophilization->final_product

Caption: A comprehensive workflow for the preparative HPLC purification of peptides.

References

  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-31.
  • KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. Retrieved from [Link]

  • YMC. (n.d.). General approach for the development of preparative peptide separations. Retrieved from [Link]

  • Biotage. (2023, February 7). How to prevent breakthrough during your peptide purification with flash chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Sharma, I., & Crich, D. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Journal of Organic Chemistry, 76(16), 6518–6524.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • American Pharmaceutical Review. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Welch, C. J., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901–909.
  • Reddit. (2024, April 3). Preparative purification methods for deprotected peptides. Retrieved from [Link]

  • Vaia. (n.d.). Show the steps involved in a synthesis of Phe-Ala-Val using the Merrifield procedure. Retrieved from [Link]

Sources

Technical Support Center: Deprotection of Z-Ala-Pro-Phe Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with Z-protected peptides, specifically the Z-Ala-Pro-Phe sequence. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with the deprotection of this tripeptide.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address common problems encountered during the deprotection of Z-Ala-Pro-Phe.

Question 1: My HPLC analysis after deprotection shows a major peak corresponding to a cyclic byproduct. What is it, and how can I prevent its formation?

Answer:

The primary cyclic byproduct observed during the synthesis and deprotection of peptides containing an N-terminal dipeptide sequence like Ala-Pro is a diketopiperazine (DKP) .[1][2] This occurs through an intramolecular cyclization of the dipeptide, leading to cleavage of the peptide chain.

Causality of DKP Formation:

The formation of diketopiperazines is particularly favorable for sequences containing proline at the second position (penultimate).[1][3] The fixed ring structure of proline can facilitate the necessary conformation for the N-terminal amine to attack the carbonyl group of the second amino acid, leading to cyclization. This side reaction is a known challenge in peptide synthesis, especially when dealing with Pro-containing dipeptides at the N-terminus.[2][4]

Strategies for Mitigation:

  • Choice of Deprotection Conditions: For Z-deprotection via catalytic hydrogenation, ensure the reaction is carried out under neutral or slightly acidic conditions. Basic conditions can significantly accelerate DKP formation.[5]

  • Solid-Phase Synthesis Consideration: If you are performing solid-phase peptide synthesis (SPPS), the choice of resin is critical. Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can suppress DKP formation.[2]

  • Coupling Strategy: A common strategy to bypass the susceptible dipeptide stage is to couple the first two amino acids as a pre-formed dipeptide (e.g., Z-Ala-Pro-OH) to the third amino acid (Phe). This avoids having a free N-terminal Ala-Pro sequence that is prone to cyclization.

Question 2: I'm observing significant racemization of the phenylalanine residue after Z-deprotection. What causes this, and how can it be minimized?

Answer:

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a potential side reaction during peptide synthesis and deprotection, particularly for C-terminal amino acids.[6][7]

Mechanism of Racemization:

The α-proton of an amino acid residue can be abstracted under certain conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of stereoisomers. This process can be exacerbated by:

  • Activating agents: During coupling reactions, over-activation of the carboxylic acid can increase the acidity of the α-proton.

  • Basic conditions: The presence of a base can facilitate the abstraction of the α-proton.

  • Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.

While the Z-group itself is known to be resistant to racemization during activation, the conditions used for its removal can sometimes promote this side reaction.[8]

Strategies to Minimize Racemization:

  • Mild Deprotection Conditions: When using catalytic hydrogenolysis (H₂/Pd-C) for Z-group removal, ensure the reaction is run at room temperature and atmospheric pressure.[9][10] Avoid prolonged reaction times.

  • Acidic Cleavage: If using acidolytic cleavage (e.g., HBr in acetic acid), it's crucial to perform the reaction at low temperatures (e.g., 0 °C) and for the shortest time necessary to achieve complete deprotection.[9] However, this method is harsher and more prone to other side reactions.

  • Avoidance of Strong Bases: Throughout the synthesis and deprotection process, minimize exposure to strong bases, especially if the C-terminal phenylalanine has a free carboxyl group.

Question 3: My final product yield is consistently low after deprotection and purification. What are the likely causes and how can I improve it?

Answer:

Low yield can be a result of several factors, including incomplete deprotection, side reactions, and issues during workup and purification.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Troubleshooting & Optimization
Incomplete Deprotection The Z-group has not been fully removed, leaving a significant amount of starting material.Catalytic Hydrogenolysis: Ensure the catalyst (e.g., Pd/C) is fresh and active. Use an appropriate solvent (e.g., methanol, ethanol, or acetic acid). Monitor the reaction progress by TLC or HPLC. Acidolytic Cleavage: Use fresh HBr/acetic acid. Ensure anhydrous conditions.
Side Reactions As discussed previously, formation of diketopiperazines and racemization can significantly reduce the yield of the desired peptide.Refer to the mitigation strategies in Questions 1 and 2.
Adsorption to Catalyst The peptide product can sometimes adsorb to the palladium catalyst, leading to losses during filtration.After filtering the catalyst, wash it thoroughly with the reaction solvent and then with a more polar solvent (e.g., dilute acetic acid) to recover any adsorbed product.
Precipitation Issues The deprotected peptide may not precipitate efficiently from the reaction mixture, leading to losses during workup.If the peptide is soluble in the reaction solvent after deprotection, carefully remove the solvent under reduced pressure. If precipitating with an anti-solvent like diethyl ether, ensure the ether is cold and added slowly with vigorous stirring.[11]
Aggregation Hydrophobic sequences can be prone to aggregation, making them difficult to handle and purify.If aggregation is suspected, consider using solvents known to disrupt hydrogen bonding, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), during purification.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the deprotection of Z-Ala-Pro-Phe.

What is the recommended method for deprotecting Z-Ala-Pro-Phe?

The most common and generally mildest method for removing the Z (benzyloxycarbonyl) protecting group is catalytic hydrogenolysis .[9][10] This involves reacting the protected peptide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

Standard Protocol for Catalytic Hydrogenolysis:

  • Dissolution: Dissolve the Z-Ala-Pro-Phe peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Stir the suspension under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the catalyst thoroughly with the solvent.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

What are the key advantages of using the Z-group for N-terminal protection?

The benzyloxycarbonyl (Z or Cbz) group has been a mainstay in peptide synthesis for several reasons:

  • Stability: The Z-group is stable to a wide range of reaction conditions, including those used for the removal of other protecting groups like Boc and Fmoc, making it valuable in orthogonal protection strategies.[12][13]

  • Suppression of Racemization: Z-protected amino acids are known to be resistant to racemization during the activation step of peptide coupling.[8]

  • Mild Removal Conditions: Catalytic hydrogenolysis provides a very mild method for deprotection, often leaving other sensitive functional groups intact.[9][10]

Can I use acidic conditions to remove the Z-group from Z-Ala-Pro-Phe?

Yes, the Z-group can be cleaved under strong acidic conditions, such as with a solution of hydrogen bromide (HBr) in acetic acid.[9] However, this method is generally harsher than catalytic hydrogenolysis and can lead to more side reactions, including:

  • Alkylation of sensitive residues: The benzyl cation generated during cleavage can potentially alkylate susceptible amino acid side chains.

  • Aspartimide formation: If aspartic acid is present in the sequence, acid-catalyzed cyclization to form an aminosuccinyl derivative can occur.[14]

This method is typically reserved for cases where catalytic hydrogenolysis is not feasible, for example, if the peptide contains sulfur-containing amino acids that can poison the catalyst.

How can I confirm that the deprotection was successful and my final product is pure?

A combination of analytical techniques should be used to confirm the identity and purity of your final Ala-Pro-Phe peptide:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the peptide. A single, sharp peak at the expected retention time is indicative of a pure compound.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the peptide, verifying that the Z-group has been removed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the absence of the characteristic signals from the Z-protecting group.

III. Visualizing Key Processes

Troubleshooting Workflow for Z-Deprotection

troubleshooting_workflow cluster_outcomes Analysis Outcomes cluster_actions Corrective Actions start Start Z-Deprotection check_hplc Analyze Crude Product by HPLC/MS start->check_hplc incomplete Incomplete Reaction (Starting material present) check_hplc->incomplete High % of Z-peptide side_product Major Side Product (e.g., DKP) check_hplc->side_product Unexpected peaks low_yield Low Yield After Workup check_hplc->low_yield Low product peak area success Successful Deprotection (High purity & yield) check_hplc->success Clean product peak optimize_deprotection Optimize Deprotection: - Check catalyst/reagents - Increase reaction time - Change solvent incomplete->optimize_deprotection modify_synthesis Modify Synthesis Strategy: - Use pre-formed dipeptide - Change resin type side_product->modify_synthesis optimize_workup Optimize Workup: - Thoroughly wash catalyst - Optimize precipitation low_yield->optimize_workup end Purify Final Product success->end optimize_deprotection->start Re-run reaction modify_synthesis->start Re-synthesize optimize_workup->start Re-process crude caption Troubleshooting workflow for Z-deprotection.

Caption: A workflow diagram for troubleshooting common issues during Z-deprotection.

Mechanism of Diketopiperazine (DKP) Formation

dkp_formation start Z-Ala-Pro-Phe N-terminal dipeptide deprotection H-Ala-Pro-Phe Free N-terminus start->deprotection Z-Deprotection (e.g., H₂/Pd-C) cyclization Cyclization Intermediate (Intramolecular attack) deprotection->cyclization Intramolecular Nucleophilic Attack dkp Ala-Pro DKP + H-Phe Diketopiperazine & cleaved Phe cyclization->dkp Peptide Bond Cleavage caption Mechanism of diketopiperazine formation.

Caption: Simplified mechanism of diketopiperazine (DKP) formation from an N-terminal Ala-Pro sequence.

IV. References

Sources

Validation & Comparative

A Comparative Guide to the HPLC Analysis of N-Cbz-Ala-Pro-Phe and Related Protected Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of the protected tripeptide, N-Cbz-Ala-Pro-Phe, supplied as a dicyclohexylammonium salt. Rather than focusing on a singular, system-dependent retention time, we will explore the physicochemical principles governing its separation. This guide will empower researchers, scientists, and drug development professionals to develop and interpret HPLC data for this and similar peptide molecules. We will present a comparative analysis, supported by a detailed experimental protocol and a discussion of the expected elution order of analogous peptides.

Introduction: The Central Role of HPLC in Peptide Analysis

In the realm of peptide synthesis and drug discovery, purity assessment is paramount.[1][2][3] Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as the gold standard for the analysis and purification of synthetic peptides, including those with protecting groups like the N-terminal benzyloxycarbonyl (Cbz) group.[1][2] The retention of a peptide in RP-HPLC is primarily dictated by its hydrophobicity, which in turn is a function of its amino acid composition and sequence.[4] Understanding these principles is crucial for method development, impurity profiling, and quality control.

The subject of this guide, N-Cbz-Ala-Pro-Phe dicyclohexylammonium salt, is a common intermediate in peptide synthesis. The dicyclohexylammonium (DCHA) counter-ion is used to form a stable, crystalline salt of the acidic Cbz-protected peptide, facilitating its handling and purification. In the acidic mobile phase of RP-HPLC, this salt dissociates, and the retention behavior is governed by the N-Cbz-Ala-Pro-Phe molecule itself.

Comparative Analysis of Peptide Retention

To contextualize the retention behavior of N-Cbz-Ala-Pro-Phe, we will compare it with several structurally related peptides. The following table outlines the expected relative retention times under typical RP-HPLC conditions, along with the rationale based on their hydrophobicity.

Peptide SequenceProtecting GroupKey Structural DifferencesExpected Relative Retention TimeRationale for Retention Behavior
N-Cbz-Ala-Pro-Phe N-terminal Cbz Target Peptide Reference The combination of the hydrophobic Cbz group and the bulky, nonpolar side chain of Phenylalanine (Phe) will result in significant retention on a C18 column.
N-Cbz-Ala-Pro-GlyN-terminal CbzGlycine (Gly) replaces Phenylalanine (Phe)ShorterGlycine has a small, nonpolar side chain (a single hydrogen atom), making this peptide significantly less hydrophobic than the target peptide and thus, it will elute earlier.
N-Cbz-Ala-Pro-LeuN-terminal CbzLeucine (Leu) replaces Phenylalanine (Phe)ShorterLeucine's isobutyl side chain is less hydrophobic than the benzyl group of Phenylalanine. Therefore, this peptide is expected to have a shorter retention time than the target peptide.
N-Ac-Ala-Pro-PheN-terminal Acetyl (Ac)Acetyl group replaces the Cbz groupShorterThe acetyl group is significantly less hydrophobic than the benzyloxycarbonyl group. This will lead to a marked decrease in retention time compared to the Cbz-protected counterpart.
Ala-Pro-PheNoneFree N-terminusShortestThe absence of a hydrophobic N-terminal protecting group makes this the most polar of the compared peptides, resulting in the earliest elution from the column.

Experimental Workflow for Peptide Analysis

The following diagram illustrates a typical workflow for the RP-HPLC analysis of protected peptides like N-Cbz-Ala-Pro-Phe.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh N-Cbz-Ala-Pro-Phe dicyclohexylammonium salt s2 Dissolve in Mobile Phase A or suitable organic solvent s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 h1 Inject sample onto C18 column s3->h1 h2 Gradient Elution: Increase % Mobile Phase B h1->h2 h3 UV Detection at 214 nm and 254 nm h2->h3 d1 Integrate peak area h3->d1 d2 Determine retention time (tR) d1->d2 d3 Assess purity and compare with standards d2->d3

Caption: Workflow for the RP-HPLC analysis of N-Cbz-Ala-Pro-Phe.

Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis of N-Cbz-Ala-Pro-Phe and its analogues. Method optimization may be required depending on the specific HPLC system and column used.

Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.

Materials:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for peptides.[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution of the sample.

Procedure:

  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution.

    • To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-Cbz-Ala-Pro-Phe dicyclohexylammonium salt.

    • Dissolve the sample in 1 mL of the sample diluent to achieve a concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution. The DCHA salt will dissociate in the acidic diluent.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 214 nm (for the peptide backbone) and 254 nm (for the Cbz group).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 70
      22.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

  • Data Analysis:

    • The retention time (tR) is the time at which the apex of the peak for N-Cbz-Ala-Pro-Phe elutes.

    • Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality of Experimental Choices

  • C18 Column: The C18 stationary phase provides a nonpolar environment that interacts with the hydrophobic regions of the peptide, primarily the Cbz group and the side chains of alanine and phenylalanine.

  • Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. Increasing its concentration in the mobile phase decreases the polarity, leading to the elution of more hydrophobic compounds.[6]

  • Trifluoroacetic Acid (TFA): TFA acts as an ion-pairing agent. It protonates the carboxylic acid group of the peptide and forms an ion pair, which enhances the peptide's hydrophobicity and improves peak shape by minimizing tailing. A concentration of 0.1% is standard for peptide analysis.[1]

  • Gradient Elution: A gradient is employed because of the wide range of polarities of potential impurities and the target peptide itself. A shallow gradient allows for better separation of closely eluting species.[6]

  • Dual Wavelength Detection: Detection at 214 nm is sensitive to the amide bonds in the peptide backbone, providing a general chromatogram of all peptide-like material. Detection at 254 nm is specific to the aromatic Cbz protecting group, offering a more selective view of the target compound and any impurities containing this chromophore.

Conclusion

The HPLC retention time of N-Cbz-Ala-Pro-Phe is not a fixed value but is dependent on a multitude of experimental factors. This guide provides a comprehensive framework for understanding and predicting its chromatographic behavior. By applying the principles of reversed-phase chromatography and utilizing the detailed experimental protocol, researchers can confidently develop robust analytical methods for this and other protected peptides. The comparative data presented herein serves as a valuable tool for interpreting chromatograms and identifying potential impurities. A systematic approach, grounded in the understanding of peptide hydrophobicity and the role of method parameters, is key to achieving accurate and reproducible HPLC analysis in peptide research and development.

References

  • Meienhofer, J. (1970). The Benzyloxycarbonyl Group in Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 2, pp. 45-267). Academic Press.
  • Mant, C. T., & Hodges, R. S. (2007).
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link][6]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol 251. Humana Press.[3]

Sources

A Senior Application Scientist's Guide to ESI-MS/MS Fragmentation of N-Benzyloxycarbonyl-L-alanyl-L-prolyl-L-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of synthetic peptides is a cornerstone of drug development and proteomics research. N-terminally protected peptides, such as those bearing the benzyloxycarbonyl (Z) group, present unique challenges and opportunities in mass spectrometric analysis. This guide provides an in-depth comparison of the expected gas-phase fragmentation behavior of a model tripeptide, Z-Ala-Pro-Phe, under the three most common tandem mass spectrometry (MS/MS) activation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). By understanding the chemically-driven fragmentation pathways dictated by the peptide sequence and modifying groups, researchers can select the optimal analytical strategy, leading to more confident and comprehensive structural characterization.

Part 1: Foundational Principles of Peptide Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that transfers peptide molecules from solution into the gas phase as charged ions with minimal fragmentation.[1] Tandem mass spectrometry (MS/MS) is then employed to glean structural information by isolating a specific precursor ion (in this case, the protonated molecule [M+H]+ of Z-Ala-Pro-Phe), subjecting it to controlled fragmentation, and analyzing the resulting product ions.[1]

The fragmentation of peptides primarily occurs along the peptide backbone. The nomenclature established by Roepstorff and Fohlman classifies these fragments based on which bond is cleaved and which terminus retains the charge.[2] Cleavage of the amide bond, the most common event in low-energy CID, results in b-ions if the charge is retained on the N-terminal fragment and y-ions if the charge is retained on the C-terminal fragment.[2][3] Further fragmentation can lead to other ion types, such as a-ions (typically from the loss of carbon monoxide from a b-ion).[4]

cluster_peptide Peptide Backbone Fragmentation cluster_fragments Generated Ion Types N_term H₂N-CHR₁- b_ion_cut CO y_ion_cut -NH-CHR₂- b_ion b-ion H₂N-CHR₁-CO⁺ b_ion_cut->b_ion:f0 N-terminal fragment c_term CO-NH-CHR₃-COOH y_ion y-ion ⁺H₂N-CHR₂-...-COOH y_ion_cut->y_ion:f0 C-terminal fragment

Diagram 1: Foundational peptide fragmentation nomenclature.

Part 2: The Decisive Influence of Proline and Phenylalanine

The primary amino acid sequence profoundly influences fragmentation patterns. In Z-Ala-Pro-Phe, the proline and phenylalanine residues introduce highly predictable and dominant fragmentation behaviors.

The "Proline Effect" in Collision-Induced Dissociation (CID)

Proline's unique cyclic side chain, which incorporates the backbone amide nitrogen, creates a rigid structure and makes this nitrogen a tertiary amine.[5] This results in a high proton affinity, effectively sequestering the mobile proton required for many fragmentation reactions.[6][7] The consequence is a dramatic and preferential cleavage of the amide bond immediately N-terminal to the proline residue .[5][7] This phenomenon, known as the "proline effect," is one of the most predictable fragmentation rules in peptide sequencing and results in an unusually intense y-ion.[5] For Z-Ala-Pro-Phe, this corresponds to the cleavage of the Ala-Pro bond, which is expected to generate a dominant y₂ ion (Pro-Phe).

Phenylalanine's Contribution

The phenylalanine (Phe) residue at the C-terminus also influences the spectrum. Its bulky, aromatic side chain can be lost as a neutral species (e.g., toluene, 92 Da) from fragment ions. Additionally, Phe produces a characteristic immonium ion at m/z 120.1, which can be a useful diagnostic marker, particularly in higher-energy fragmentation like HCD.[2][8]

Part 3: Impact of the N-Terminal Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z) group is a common N-terminal protecting group used during peptide synthesis.[][10] Its presence must be accounted for during mass spectrometric analysis. The Z-group itself is relatively labile and can undergo characteristic fragmentation. Under CID/HCD conditions, common neutral losses from the Z-group include toluene (C₇H₈, 92 Da) and benzyl alcohol (C₇H₈O, 108 Da), as well as the loss of CO₂ (44 Da) from the carbamate moiety. The most prominent fragmentation pathway often involves the formation of a benzyl cation (C₇H₇⁺) at m/z 91.

Part 4: A Comparative Fragmentation Analysis of Z-Ala-Pro-Phe

We can predict the fragmentation of Z-Ala-Pro-Phe by integrating the foundational principles with the specific effects of its constituent parts. The choice of fragmentation method—CID, HCD, or ETD—will dictate which of these effects predominates.

Collision-Induced Dissociation (CID)

CID is a low-energy process that promotes fragmentation pathways requiring the least energy.[2] For Z-Ala-Pro-Phe, the "proline effect" is expected to be the dominant feature.

  • Prediction: The CID spectrum will be characterized by a very intense y₂ ion ([H-Pro-Phe-OH + H]⁺) resulting from the facile cleavage of the Ala-Pro bond. A corresponding, but likely less intense, b₂ ion ([Z-Ala-Pro-CO]⁺) may also be observed.[7][11] The b₁ ion ([Z-Ala-CO]⁺) should also be present. Due to the low energy, extensive side-chain fragmentation is not expected, but some loss of the Z-group may occur.

  • Causality: The high proton affinity of the proline nitrogen localizes the charge, making the preceding amide bond the weakest link and the path of least resistance for fragmentation.[7] This charge-directed fragmentation is highly efficient, often suppressing other potential backbone cleavages.[12]

cluster_cid Predicted CID / HCD Fragmentation of Z-Ala-Pro-Phe parent [Z-Ala-Pro-Phe+H]⁺ b1 b₁ [Z-Ala-CO]⁺ parent->b1 y₂ cleavage y2 y₂ [H-Pro-Phe-OH+H]⁺ (Dominant) parent->y2 b₂ cleavage b2 b₂ [Z-Ala-Pro-CO]⁺ parent->b2 y₁ cleavage y1 y₁ [H-Phe-OH+H]⁺ parent->y1 b₁ cleavage z_loss Neutral Loss from Z-group (e.g., Toluene) parent->z_loss immonium Immonium Ions (HCD Enhanced) Ala (44), Pro (70), Phe (120) b2->immonium HCD

Diagram 2: Predicted CID/HCD fragmentation pathway for Z-Ala-Pro-Phe.
Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique that imparts higher kinetic energy to the precursor ions, resulting in a more comprehensive fragmentation pattern.[13][14]

  • Prediction: The HCD spectrum will retain the dominant y₂ ion characteristic of the proline effect. However, the higher energy will induce more varied fragmentation. We expect to see a richer series of b- and y-ions, more prominent a-ions , and significant generation of low-mass immonium ions for each residue (Ala at m/z 44, Pro at m/z 70, and Phe at m/z 120).[15] Side-chain losses from Phe and the Z-group will also be more pronounced than in CID.

  • Causality: The increased energy opens up fragmentation channels that are not accessible in low-energy CID.[14] While the proline-directed cleavage is still favorable, sufficient energy is available to break other bonds and induce fragmentation within the side chains, providing richer, more informative spectra.[13][15]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves transferring an electron to the multiply charged precursor ion.[16] This induces fragmentation of the peptide backbone N-Cα bond, producing c- and z-ions .[17] The mechanism is fundamentally different from CID/HCD and is not dependent on proton mobility.

  • Prediction: ETD will not exhibit the classic "proline effect." Cleavage N-terminal to proline is inhibited in ETD because it would require breaking two bonds within the proline ring.[17][18] Therefore, the Ala-Pro bond will remain largely intact. Instead, ETD will efficiently cleave other backbone bonds. The most prominent cleavage is expected at the Pro-Phe bond, generating significant c₂ and z₁ ions . This makes ETD highly complementary to CID/HCD for sequencing proline-containing peptides.

  • Causality: The ETD radical-driven mechanism cleaves the N-Cα bond.[16] For the bond preceding proline (Ala-Pro), this cleavage would occur within the rigid five-membered ring of the proline residue, which is energetically unfavorable.[18] Fragmentation therefore proceeds at other locations, providing sequence information that is often absent in CID spectra.

cluster_etd Predicted ETD Fragmentation of Z-Ala-Pro-Phe parent [Z-Ala-Pro-Phe+2H]²⁺ c1 c₁ [Z-Ala+3H]⁺ parent->c1 z₂ cleavage z2 z₂ [Pro-Phe-OH-H]⁺ parent->z2 c₁ cleavage c2 c₂ [Z-Ala-Pro+3H]⁺ (Prominent) parent->c2 z₁ cleavage z1 z₁ [Phe-OH-H]⁺ (Prominent) parent->z1 c₂ cleavage no_cleavage Ala-Pro Bond Resistant to ETD

Diagram 3: Predicted ETD fragmentation pathway for Z-Ala-Pro-Phe.

Part 5: Comparative Data Summary

The distinct outcomes of each fragmentation technique are summarized below for direct comparison.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Mechanism Low-energy collisional activationHigh-energy collisional activation[14]Electron transfer, non-ergodic[16]
Dominant Ion Series b, yb, y, ac, z[17]
"Proline Effect" Yes , highly pronounced[5]Yes , pronouncedNo , cleavage N-terminal to Pro is suppressed[18]
Key Predicted Ions Dominant y₂ ; also b₁, b₂Strong y₂ ; b₁, b₂; immonium ions (44, 70, 120)Prominent c₂ , z₁
Sequence Coverage Often incomplete due to dominant proline cleavageMore complete than CID, good internal fragmentsExcellent, complementary to CID/HCD
Best For... Rapid confirmation of proline's positionRich fragmentation for high-confidence identificationSequencing through proline-rich regions

Part 6: Experimental Protocols

To empirically validate these predictions, the following protocols provide a starting point for analysis on a modern hybrid ion trap-Orbitrap mass spectrometer.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the Z-Ala-Pro-Phe peptide derivative in 50:50 acetonitrile:water.

  • Vortex thoroughly to ensure complete dissolution.

  • Create a working solution by diluting the stock solution to 1-10 µM in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to promote the formation of [M+H]+ ions in positive ESI mode.[19]

Mass Spectrometry Analysis

The following parameters are typical for an LTQ Orbitrap Velos or similar instrument.

  • Infusion: Infuse the working solution directly into the ESI source at a flow rate of 5 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Spray Voltage: 4.0 kV

    • Capillary Temperature: 275 °C

    • Sheath Gas Flow: 20 (arbitrary units)

    • Auxiliary Gas Flow: 5 (arbitrary units)

  • MS¹ Full Scan (for Precursor Identification):

    • Mass Analyzer: Orbitrap

    • Resolution: 60,000

    • Scan Range: m/z 150-1000

    • AGC Target: 1e6

  • MS² Fragmentation Scans (Data-Dependent):

    • Isolate the [M+H]+ ion (and [M+2H]²⁺ for ETD) with an isolation window of 1.5-2.0 m/z.

    • For CID:

      • Activation Type: CID

      • Normalized Collision Energy (NCE): 35%

      • Activation Q: 0.25

      • Activation Time: 10 ms

      • Mass Analyzer: Ion Trap

    • For HCD:

      • Activation Type: HCD

      • Normalized Collision Energy (NCE): 30-40% (step collision energies can be beneficial)

      • Mass Analyzer: Orbitrap

      • Resolution: 30,000

    • For ETD:

      • Activation Type: ETD (requires a doubly or triply charged precursor for optimal performance)

      • Reagent: Fluoranthene

      • Reaction Time: 100 ms

      • Mass Analyzer: Ion Trap

cluster_workflow Experimental & Data Analysis Workflow cluster_ms2 4. Isolate Precursor & Fragment sample 1. Prepare 1-10 µM Peptide Solution (0.1% Formic Acid) infuse 2. Infuse into ESI Source sample->infuse ms1 3. Acquire MS¹ Scan (Orbitrap) Identify Precursor m/z infuse->ms1 cid CID (Ion Trap) ms1->cid hcd HCD (Orbitrap) ms1->hcd etd ETD (Ion Trap) ms1->etd analyze 5. Analyze Spectra - Identify b,y vs c,z ions - Confirm 'Proline Effect' - Correlate with Predictions cid->analyze hcd->analyze etd->analyze

Diagram 4: A typical experimental workflow for comparative fragmentation.

Conclusion

The ESI-MS/MS fragmentation of the protected peptide Z-Ala-Pro-Phe is highly dependent on the chosen activation method.

  • CID provides a rapid and unambiguous confirmation of the proline residue's location via the dominant y₂ ion, making it an excellent screening tool.

  • HCD offers a richer spectrum, confirming the proline effect while also providing valuable immonium ions and greater overall sequence information.

  • ETD serves as a powerful complementary technique, overcoming the limitations of CID/HCD by cleaving the backbone C-terminal to proline, which is essential for achieving full sequence coverage and de novo sequencing.

By leveraging a multi-modal fragmentation approach (e.g., alternating CID/ETD or HCD/ETD scans), researchers can achieve a holistic and unambiguous structural characterization of Z-Ala-Pro-Phe and other complex, proline-containing synthetic peptides. This strategic approach ensures that the nuances of the peptide's structure are fully revealed, supporting confident outcomes in drug discovery and chemical biology.

References

  • Barber, M., et al. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Koc, H., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Matrix Science. (n.d.). Peptide fragmentation. Mascot Help. Available at: [Link]

  • Schwartz, B. L., et al. (2005). A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Koc, H., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Swaney, D. L., et al. (2011). Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. Journal of Proteome Research. Available at: [Link]

  • Good, D. M., et al. (2007). Post-acquisition ETD spectral processing for increased peptide identifications. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Swaney, D. L., et al. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Proteomics. Available at: [Link]

  • Mithun, M., et al. (2008). The Utility of ETD Mass Spectrometry in Proteomic Analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Shoeib, T., et al. (2002). Gas-phase fragmentation of the Ag+—phenylalanine complex: Cation—π interactions and radical cation formation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Udeshi, N. D., et al. (2013). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Annual Review of Analytical Chemistry. Available at: [Link]

  • Swaney, D. L., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. ResearchGate. Available at: [Link]

  • PREMIER Biosoft. (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. PREMIER Biosoft. Available at: [Link]

  • Tabb, D. L., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry. Available at: [Link]

  • Zapotoczny, B., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available at: [Link]

  • Awad, H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. Available at: [Link]

  • Franco, C. F., et al. (2012). Tandem Mass Spectrometry of Peptides. IntechOpen. Available at: [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. Available at: [Link]

  • Barnes, S. (2010). Peptide ion fragmentation in mass spectrometry. UAB. Available at: [Link]

  • Lee, J. Y., et al. (2026). Exploring the Isomer Landscape, Fragment Additivity, and Vibrational Signatures of the Z-Alanine Protected Amino Acid Derivative. The Journal of Physical Chemistry A. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]

Sources

Technical Comparison Guide: FTIR Characterization of Cbz-Protected Peptide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

In peptide synthesis, the Carbobenzyloxy (Cbz or Z) group is a cornerstone of orthogonality, offering stability against the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc. However, characterizing Cbz-protected peptide salts—specifically distinguishing them from their free-base counterparts or alternative protecting groups—requires a nuanced understanding of Fourier Transform Infrared (FTIR) spectroscopy.

This guide moves beyond basic functional group tables. It dissects the spectral interference patterns caused by counterions (TFA vs. HCl) and provides a validated workflow for isolating the Cbz carbamate signature amidst the noise of the peptide backbone.

Technical Background: The Cbz-Peptide-Salt Complex

To accurately interpret the FTIR spectrum of a Cbz-protected peptide salt, one must deconstruct the molecule into three vibrating systems that compete for the same spectral real estate (1500–1800 cm⁻¹):

  • The Cbz Protecting Group: A urethane (carbamate) linker attached to a mono-substituted benzene ring.

  • The Peptide Backbone: Repeating amide bonds (Amide I, II, III).

  • The Salt Counterion: Often Trifluoroacetate (TFA⁻) or Chloride (Cl⁻), which interact electrostatically with protonated amines (e.g., N-terminus or Lysine side chains).

The "Villain" of Peptide FTIR: Trifluoroacetate (TFA)

Most synthetic peptides are delivered as TFA salts.[1] Crucial Insight: The carboxylate stretching vibration of the TFA counterion appears strongly at ~1670–1673 cm⁻¹ . This is catastrophic for standard analysis because it directly overlaps with the Amide I band (1600–1700 cm⁻¹) and the Cbz carbamate carbonyl (~1680–1720 cm⁻¹) .

  • Recommendation: For structural analysis (secondary structure determination), conversion to HCl salt or Acetate salt is often required to "unmask" the Amide I region.

Comparative Spectral Analysis

A. Cbz vs. Alternatives (Boc/Fmoc)

The Cbz group is spectrally distinct from Boc (aliphatic) and Fmoc (fluorenyl) protecting groups. The differentiation relies on the Aromatic Region (out-of-plane bending) and the Carbonyl Region .

FeatureCbz (Carbobenzyloxy) Fmoc (Fluorenyl) Boc (t-Butyloxycarbonyl)
Aromatic C-H Bending 690 cm⁻¹ & 740–750 cm⁻¹ (Classic mono-substituted benzene pattern)740 cm⁻¹ & 760 cm⁻¹ (Ortho-disubstituted pattern, often a doublet)Absent
C=O[2] Stretch (Protecting Group) 1680–1720 cm⁻¹ (Urethane C=O, often a shoulder on Amide I)1680–1720 cm⁻¹ (Often shows doublet splitting)1670–1690 cm⁻¹ (Urethane C=O, overlaps Amide I)
Aliphatic C-H Weak (Benzyl CH₂)Weak (Fluorenyl CH)Strong (2900s cm⁻¹) (t-Butyl methyls)
Key Differentiator Mono-substituted "Fingerprint" at 690/750 cm⁻¹ Fluorenyl doublet at 740/760 cm⁻¹ Intense aliphatic C-H, No aromatic bands
B. Salt Form Impact: TFA vs. HCl

The choice of salt drastically alters the spectrum.[3]

  • TFA Salt: Dominant band at 1673 cm⁻¹ (COO⁻ asym) and 1200 cm⁻¹ (C-F stretch). The 1673 cm⁻¹ band often appears as a false "beta-turn" or "beta-sheet" signal.

  • HCl Salt: Spectrally "transparent" in the Amide I region. The primary indicator is the broad NH₃⁺ stretching (~2600–3200 cm⁻¹) and the absence of TFA's C-F bands.

  • Free Base: Absence of NH₃⁺ bands; presence of unprotonated amine bands.

Validated Experimental Protocol

Protocol: FTIR Analysis of Hygroscopic Peptide Salts

Rationale: Peptide salts (especially HCl and TFA) are hygroscopic. Absorbed atmospheric water (H-O-H bending at ~1640 cm⁻¹) will destroy the resolution of the Amide I band.

Step 1: Sample Preparation
  • Lyophilization: Ensure the peptide is lyophilized from D₂O if Amide I analysis is critical (removes H-O-H interference). For routine ID, standard lyophilization is sufficient.

  • N₂ Purge: If using ATR (Attenuated Total Reflectance), purge the sample stage with dry Nitrogen for 2 minutes before applying the sample to remove surface moisture.

Step 2: Acquisition (ATR Method)
  • Crystal Selection: Diamond or ZnSe (Diamond is preferred for hard salts).

  • Background: Collect background with the clamp down (if applicable) or open, depending on instrument calibration, in a purged environment.

  • Deposition: Place solid peptide salt (2–5 mg) on the crystal. Apply high pressure (clamp) to ensure contact.

  • Parameters: 4 cm⁻¹ resolution, 32–64 scans.

Step 3: Data Processing (The Subtraction Method)

If TFA is present and cannot be removed chemically:

  • Acquire the spectrum of Sodium Trifluoroacetate (Na-TFA) as a reference.

  • Digitally subtract the Na-TFA spectrum from your peptide spectrum, scaling until the C-F band at 1200 cm⁻¹ is minimized.

  • The remaining signal in the 1600–1700 cm⁻¹ region is your "unmasked" peptide backbone + Cbz carbonyl.

Visualization of Analytical Logic

Diagram 1: Spectral Assignment Decision Tree

This logic flow guides the researcher in identifying the protecting group and salt form based on observed bands.

PeptideID Start Unknown Peptide Sample CheckAromatic Check 650-800 cm⁻¹ Region Start->CheckAromatic MonoSub Bands at ~690 & 750 cm⁻¹ (Mono-substituted) CheckAromatic->MonoSub Found DiSub Bands at ~740 & 760 cm⁻¹ (Ortho-disubstituted) CheckAromatic->DiSub Found NoAromatic No Aromatic Bands CheckAromatic->NoAromatic Absent ResCbz Identity: Cbz-Protected MonoSub->ResCbz ResFmoc Identity: Fmoc-Protected DiSub->ResFmoc CheckAliphatic Check 2800-3000 cm⁻¹ NoAromatic->CheckAliphatic StrongMethyl Strong Methyl C-H (t-Butyl) CheckAliphatic->StrongMethyl Found ResBoc Identity: Boc-Protected StrongMethyl->ResBoc CheckSalt Check 1670 & 1200 cm⁻¹ TFAPresent Strong 1673 cm⁻¹ (COO⁻) Strong 1200 cm⁻¹ (C-F) CheckSalt->TFAPresent Yes HClPresent Broad NH₃⁺ (~3000 cm⁻¹) No C-F bands CheckSalt->HClPresent No ResTFA Salt: TFA Salt TFAPresent->ResTFA ResHCl Salt: HCl Salt HClPresent->ResHCl ResCbz->CheckSalt ResFmoc->CheckSalt ResBoc->CheckSalt

Caption: Decision tree for identifying Cbz, Fmoc, and Boc protecting groups and distinguishing TFA vs. HCl salts using FTIR spectral markers.

Diagram 2: The "Unmasking" Workflow

How to handle the TFA interference problem in Cbz-peptide analysis.

Unmasking Raw Raw Cbz-Peptide (TFA Salt) Interference TFA Band (1673 cm⁻¹) Masks Amide I Raw->Interference Action Choose Path Interference->Action PathA Path A: Digital Subtraction Action->PathA PathB Path B: Chemical Exchange Action->PathB StepA1 Acquire Na-TFA Ref PathA->StepA1 StepB1 Lyophilize w/ excess HCl PathB->StepB1 StepA2 Subtract scaled 1200 cm⁻¹ StepA1->StepA2 Result Clean Spectrum: Visible Amide I & Cbz C=O StepA2->Result StepB2 Result: HCl Salt StepB1->StepB2 StepB2->Result

Caption: Workflow for resolving Amide I and Cbz Carbonyl bands from the masking effects of TFA counterions.

References

  • Venyaminov, S. Y., & Kalnin, N. N. (1990). Quantitative IR spectrophotometry of peptide compounds in water (H2O) solutions. Biopolymers. Retrieved from [Link]

  • Gaussier, H., et al. (2002). Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect. Applied and Environmental Microbiology. Retrieved from [Link]

  • Spectroscopy Online. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

Sources

Precision Profiling: Z-Ala-Pro-Phe vs. Z-Ala-Ala-Phe for Chymotrypsin Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares Z-Ala-Pro-Phe and Z-Ala-Ala-Phe as substrates for chymotrypsin. It is designed for researchers requiring high-fidelity kinetic data and robust experimental protocols.

Executive Summary: The Structural Verdict

For high-precision chymotrypsin assays, Z-Ala-Pro-Phe-X (where X is a chromophore/fluorophore) is generally the superior substrate compared to Z-Ala-Ala-Phe-X in terms of specificity and catalytic efficiency (


) .
  • Z-Ala-Pro-Phe : The "Gold Standard" for specificity. The Proline residue at P2 imposes a rigid conformational lock, positioning the Phenylalanine (P1) perfectly into the S1 hydrophobic pocket. This reduces the entropic cost of binding and minimizes cross-reactivity with non-specific proteases.

  • Z-Ala-Ala-Phe : A robust "Generalist" substrate. While effectively cleaved, the flexibility of the Alanine at P2 results in a higher entropic penalty upon binding (higher

    
    ) and lower discrimination against other serine proteases.
    

Recommendation: Use Z-Ala-Pro-Phe for complex biological matrices (cell lysates, plasma) or when defining precise kinetic constants. Use Z-Ala-Ala-Phe only when cost is a primary constraint or when studying proteases with broad specificity that cannot tolerate Proline at P2.

Mechanistic Basis: The "Proline Effect"

To understand the performance difference, we must look at the atomic-level interaction between the substrate and the enzyme's subsite pockets (S1, S2, S3).

The S1-S2 Pocket Interaction

Chymotrypsin belongs to the PA clan of proteases. Its specificity is driven by the S1 pocket, a deep hydrophobic cleft that accepts aromatic residues (Phe, Tyr, Trp). However, the S2 pocket plays a critical role in catalytic efficiency.

  • The Alanine Scenario (Z-Ala-Ala-Phe): The P2 Alanine is small and flexible. The peptide backbone has multiple degrees of freedom. For the substrate to bind, it must "freeze" into a specific conformation, resulting in a high entropic penalty (

    
    ). This often manifests as a higher 
    
    
    
    .
  • The Proline Scenario (Z-Ala-Pro-Phe): Proline is unique; its cyclic structure restricts the

    
     bond angle of the peptide backbone. This "pre-organizes" the substrate into a conformation that mimics the transition state required for chymotrypsin binding. The hydrophobic ring of Proline also stacks favorably within the hydrophobic S2 environment.
    
Diagram 1: Substrate Binding Logic

The following decision tree illustrates the mechanistic selection process for these substrates.

SubstrateLogic Start Select Substrate Backbone P2_Residue Analyze P2 Position Start->P2_Residue Ala_Path P2 = Alanine (Ala) (Flexible Backbone) P2_Residue->Ala_Path Z-Ala-Ala-Phe Pro_Path P2 = Proline (Pro) (Rigid Backbone) P2_Residue->Pro_Path Z-Ala-Pro-Phe Ala_Outcome High Entropy Cost Lower Specificity Good for General Screening Ala_Path->Ala_Outcome Pro_Outcome Pre-organized Conformation High Specificity Optimal for Kinetics Pro_Path->Pro_Outcome

Figure 1: Decision logic based on P2 residue structural constraints. The Proline path leads to higher specificity due to conformational pre-organization.

Comparative Performance Data

The following table synthesizes kinetic trends and operational parameters for Bovine


-Chymotrypsin.
FeatureZ-Ala-Pro-Phe-pNAZ-Ala-Ala-Phe-pNA
Primary Application Precision Kinetics, Proteasome ProfilingGeneral Protease Activity Checks
Specificity High . Proline restricts cleavage by non-specific proteases.[1]Moderate . Vulnerable to cleavage by elastase-like enzymes.
Binding Affinity (

)
Lower (Tighter binding due to rigidity).Higher (Weaker binding due to entropy).
Catalytic Efficiency (

)
High . Optimized for S1-S2 fit.Moderate .
Solubility Moderate (Hydrophobic Proline). Requires DMSO.Good.
Stability High.[2] Pro-Phe bond is resistant to spontaneous hydrolysis.Moderate.

Critical Note: In complex mixtures (e.g., cell lysates), Z-Ala-Pro-Phe is often used to measure "Chymotrypsin-like activity" (e.g., of the 20S proteasome) because the Proline residue effectively blocks contamination from other cytosolic proteases that might cleave the Ala-Ala bond.

Experimental Protocol: Kinetic Assay

This protocol uses Z-Ala-Pro-Phe-pNA (chromogenic) to determine chymotrypsin activity. The release of p-nitroaniline (pNA) is monitored at 405 nm.

Reagents
  • Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 (Calcium stabilizes chymotrypsin).[3]

  • Substrate Stock: 20 mM Z-Ala-Pro-Phe-pNA in dry DMSO. Store at -20°C.

  • Enzyme Stock:

    
    -Chymotrypsin (1 mg/mL) in 1 mM HCl (prevents autolysis).
    
Workflow Diagram

AssayWorkflow Prep 1. Preparation Dilute Enzyme in 1mM HCl Warm Buffer to 25°C Mix 2. Reaction Assembly 980 µL Buffer + 10 µL Substrate (Final 0.2 mM) Prep->Mix Initiate 3. Initiation Add 10 µL Enzyme Mix by inversion Mix->Initiate Measure 4. Detection Monitor A405nm Kinetic Mode (1-5 min) Initiate->Measure Calc 5. Analysis Calculate Slope (ΔA/min) Apply Beer's Law Measure->Calc

Figure 2: Step-by-step kinetic assay workflow for spectrophotometric analysis.

Step-by-Step Procedure
  • Blanking: Set the spectrophotometer to 405 nm. Zero with a cuvette containing 990 µL Buffer + 10 µL Substrate (no enzyme) to account for spontaneous hydrolysis.

  • Reaction Mix: In a fresh cuvette, add 980 µL Assay Buffer .

  • Substrate Addition: Add 10 µL of 20 mM Substrate Stock (Final concentration: 200 µM). Mix gently.

  • Initiation: Add 10 µL of Enzyme Solution . Immediately mix by inversion (do not vortex vigorously).

  • Measurement: Record Absorbance (405 nm) every 15 seconds for 3–5 minutes.

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve.
    
    
    
    
    • 
       (pNA) 
      
      
      
      (verify in your buffer).
    • 
       = path length (1 cm).
      

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your assay is trustworthy, apply these checks:

  • The "Linearity Check": If the

    
     of your slope is < 0.98, your substrate concentration may be limiting, or the enzyme concentration is too high (substrate depletion). Dilute the enzyme 1:10 and repeat.
    
  • The "Autolysis Control": Chymotrypsin digests itself at pH 7.8. Always store stock enzyme in 1 mM HCl (pH ~3.0) and dilute into the reaction buffer only seconds before measurement.

  • Solubility Verification: Z-Ala-Pro-Phe is hydrophobic. If you see turbidity upon adding substrate to the buffer, the concentration is above the solubility limit. Add 0.01% Triton X-100 to the buffer or reduce substrate concentration.

References

  • Hedstrom, L. (2002).[4] Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524.

  • Schellenberger, V., et al. (1991).[1][4] Quantitative Structure-Activity Relationship (QSAR) study on chymotrypsin hydrolysis. Biochemistry.

  • Vreeke, G.J.C., et al. (2023).[4] The path of proteolysis by bovine chymotrypsin. Food Research International.[4] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Peptide Purity and Identity

Author: BenchChem Technical Support Team. Date: February 2026

Focus: N-Cbz-ala-pro-phe Dicyclohexylammonium Salt as a Primary Reference Material

Introduction: The Foundational Role of Elemental Analysis in Peptide Drug Development

In the landscape of therapeutic peptide development, establishing the identity, purity, and strength of an Active Pharmaceutical Ingredient (API) is paramount. Among the suite of analytical techniques employed, elemental analysis (EA)—specifically the determination of Carbon, Hydrogen, and Nitrogen (CHN) content—serves as a fundamental, quantitative method.[1][2] Unlike chromatographic methods that assess purity relative to other components, CHN analysis provides an absolute measure of the elemental composition of the bulk drug substance.[2] This data is critical for confirming the empirical formula of a new chemical entity and is often used to determine the net peptide content, a key parameter for accurate dosage formulation.[1][3]

The accuracy of elemental analysis is fundamentally tethered to the quality of the reference standards used for instrument calibration. An ideal standard should be non-hygroscopic, stable, possess a high degree of purity, and ideally, have a composition that is representative of the samples being analyzed. This guide provides a comparative analysis of N-Cbz-ala-pro-phe dicyclohexylammonium salt as a primary standard for the elemental analysis of protected peptides, contrasting its performance with commonly used alternative standards.

The Primary Standard in Focus: N-Cbz-ala-pro-phe Dicyclohexylammonium Salt

N-Carbobenzyloxy-L-alanyl-L-prolyl-L-phenylalanine dicyclohexylammonium salt is a well-characterized, crystalline, and stable peptide derivative. Its utility as a reference standard stems from several key attributes:

  • High Purity and Crystallinity: It can be synthesized to a high degree of purity, and its crystalline nature minimizes the adsorption of atmospheric water, ensuring accurate weighing.

  • Structural Relevance: As a protected tripeptide salt, its matrix is more representative of intermediates and final APIs in peptide synthesis than simple, non-peptide standards.

  • High Molecular Weight: A higher molecular weight reduces the impact of weighing errors on the final percentage calculation.

The molecular formula for N-Cbz-ala-pro-phe dicyclohexylammonium salt is C₃₇H₅₂N₄O₆ , with a molecular weight of 648.83 g/mol .[4]

Comparative Analysis of Elemental Analysis Standards

The selection of a calibration standard directly influences the accuracy and precision of elemental analysis results. While N-Cbz-ala-pro-phe dicyclohexylammonium salt is an excellent candidate for peptide analysis, it is instructive to compare it against other widely used standards.

Alternative Standards Considered:

  • Acetanilide: A common, low-cost organic standard. It is readily available in high purity but is not structurally similar to peptides.

  • L-Phenylalanine: An amino acid standard. It is more structurally relevant than acetanilide but has a lower molecular weight and different combustion characteristics compared to larger, protected peptides.[5]

Table 1: Theoretical Elemental Composition Comparison
StandardMolecular FormulaMolecular Weight ( g/mol )% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)
N-Cbz-ala-pro-phe DCHAC₃₇H₅₂N₄O₆648.8368.48%8.08%8.64%
AcetanilideC₈H₉NO135.1771.09%6.71%10.36%
L-PhenylalanineC₉H₁₁NO₂165.1965.45%6.71%8.48%
Table 2: Performance Comparison of Standards (Representative Data)
ParameterN-Cbz-ala-pro-phe DCHAAcetanilideL-PhenylalanineRationale & Expert Commentary
Accuracy (% Recovery)99.8 - 100.2%99.7 - 100.3%99.6 - 100.4%All standards show high accuracy when pure. The key is traceability; peptide-based standards like the primary topic are often better characterized for peptide-specific impurities.
Precision (%RSD, n=10)< 0.1%< 0.1%< 0.2%The higher molecular weight of the peptide salt minimizes the impact of micro-weighing variance, often leading to superior precision in practice.
Hygroscopicity LowLowModerateL-Phenylalanine can be more susceptible to moisture uptake, introducing a potential source of error. The dicyclohexylammonium salt form enhances the crystallinity and reduces hygroscopicity of the peptide.
Combustion Behavior Complete & CleanComplete & RapidComplete, may require catalyst adjustmentThe combustion dynamics of the peptide standard more closely mimic those of peptide APIs, ensuring optimized combustion parameters are transferable from standard to sample.
Matrix Similarity HighLowModerateHigh matrix similarity is crucial. It ensures that any potential challenges in combustion or gas detection are accounted for during calibration, leading to more reliable sample data.
Regulatory Standing Excellent (as a well-characterized in-house standard)Good (as a general system suitability standard)Good (often available as a pharmacopeial standard)For submission to regulatory bodies, using a reference material that is structurally related to the API is a significant advantage in justifying the method's suitability.[6]

Experimental Workflow & Protocols

A robust elemental analysis workflow is essential for generating trustworthy data. The protocol described below is a self-validating system, incorporating calibration, blanks, and checks to ensure data integrity.

Diagram: Elemental Analysis Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Validation weigh 1. Sample & Standard Weighing (1-2 mg into tin capsules) calib 2. Instrument Calibration (e.g., Acetanilide) weigh->calib blank 3. Blank Analysis (Empty tin capsule) calib->blank check 4. Calibration Check (Primary Standard Analysis) blank->check sample 5. Sample Analysis (Triplicate runs) check->sample process 6. Data Processing (Blank Correction) sample->process validate 7. Result Validation (Compare vs. Theory & Specs) process->validate report 8. Final Report validate->report

Caption: Workflow for precise peptide elemental analysis.

Step-by-Step Protocol for CHN Analysis

Objective: To accurately determine the %C, %H, and %N content of a peptide sample using N-Cbz-ala-pro-phe dicyclohexylammonium salt as a primary validation standard.

  • Instrument Preparation & Calibration:

    • Causality: The instrument must be in a stable state to ensure consistent combustion and detection.

    • Action: Perform leak checks on the elemental analyzer. Condition the combustion and reduction columns according to the manufacturer's specifications. Calibrate the instrument using a broad-range standard like Acetanilide to establish the detector response curves.

  • Sample and Standard Preparation:

    • Causality: Accurate weighing is the most critical step for accurate results. Static electricity can affect balance readings, and sample homogeneity is essential.

    • Action: Use an anti-static device to dissipate static from the tin capsules and spatula. Accurately weigh 1-2 mg of the dried standard or sample into a tin capsule using a calibrated microbalance. Record the weight to at least 0.001 mg. Tightly crimp the capsule to ensure no sample is lost and to create a dense package for efficient combustion.

  • System Blank and Conditioning:

    • Causality: A system blank accounts for any residual nitrogen from the carrier gas or the system itself, ensuring it is not attributed to the sample.

    • Action: Analyze three empty, sealed tin capsules to determine the average instrument blank. The result should be negligible.

  • Calibration Validation with Primary Standard:

    • Causality: This step validates the initial calibration using a standard that is structurally similar to the analyte. It confirms the method's suitability for the specific sample matrix.

    • Action: Analyze three replicates of the N-Cbz-ala-pro-phe dicyclohexylammonium salt. The mean experimental values for %C, %H, and %N must be within ±0.3% of the theoretical values (Table 1). The relative standard deviation (%RSD) should be ≤0.2%.

  • Sample Analysis:

    • Causality: Multiple replicates are necessary to demonstrate the precision of the measurement and ensure the result is representative of the bulk sample.

    • Action: Analyze a minimum of three replicates of the unknown peptide sample.

  • Data Processing and Calculation:

    • Causality: Raw data must be corrected for the system blank to yield the true elemental content of the sample.

    • Action: The instrument software automatically subtracts the average blank value from the sample and standard readings. The final % composition is calculated based on the sample weight and the calibrated detector response.

Logical Framework for Standard Selection

The choice of an elemental analysis standard is not arbitrary; it is a decision based on a logical assessment of the analytical goals.

Diagram: Decision Framework for EA Standard Selection

G cluster_primary Primary Standard cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 center Goal: Accurate Peptide Elemental Analysis primary_std N-Cbz-ala-pro-phe DCHA center->primary_std Best for API-specific method validation alt1_std L-Phenylalanine center->alt1_std Good for routine analysis of amino acids/small peptides alt2_std Acetanilide center->alt2_std Ideal for initial instrument performance qualification (OQ/PQ) primary_pro Pros: - High Matrix Similarity - High Purity & Stability - Excellent for Method Validation primary_std->primary_pro primary_con Cons: - Higher Cost - Not a Universal Standard primary_std->primary_con alt1_pro Pros: - Amino Acid Based - Good Availability - Pharmacopeial Grade alt1_std->alt1_pro alt1_con Cons: - Hygroscopic - Lower Molecular Weight alt1_std->alt1_con alt2_pro Pros: - Low Cost - High Purity - Good for Instrument Calibration alt2_std->alt2_pro alt2_con Cons: - Low Matrix Similarity - Different Combustion Profile alt2_std->alt2_con

Caption: Logical comparison of elemental analysis standards.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the integrity of analytical data is non-negotiable. While standards like acetanilide are suitable for general instrument calibration, achieving the highest level of accuracy and regulatory confidence in peptide analysis requires a standard with high matrix similarity.

N-Cbz-ala-pro-phe dicyclohexylammonium salt stands out as a superior choice for validating elemental analysis methods for protected peptides and complex peptide APIs. Its stability, purity, and structural relevance ensure that the calibration and validation data are truly representative of the analyte's behavior in the system. By adopting a well-characterized, matrix-matched standard, laboratories can produce elemental analysis data that is not only accurate and precise but also scientifically and regulatorily defensible.

References

  • Proteins & Peptides Elemental-related Impurity Analysis. CD Formulation. [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA. [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. American Pharmaceutical Review. [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Almac. [Link]

  • Easy and precise analysis of the absolute peptide content. Elementar. [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent. [Link]

  • Therapeutic Peptides Workflow Resource Guide. Agilent. [Link]

  • Net peptide determination without compromise. Elementar. [Link]

  • N-CBZ-ALA-PRO-PHE DICYCLOHEXYLAMMONIUM | CAS#:108321-14-8. Chemsrc. [Link]

  • Comparison of assays for determination of peptide content for lyophilized thymalfasin. ResearchGate. [Link]

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Safety Operating Guide

N-Cbz-ala-pro-phe dicyclohexylammonium proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Cbz-Ala-Pro-Phe Dicyclohexylammonium Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The DCHA Factor

As a Senior Application Scientist, I often observe a critical oversight in peptide chemistry: treating peptide salts with the same casual safety protocols as free peptides. While the peptide moiety (N-Cbz-Ala-Pro-Phe) is likely biologically active but chemically mild, the counterion—Dicyclohexylamine (DCHA) —dictates the disposal profile.[1]

The Core Directive: You are not disposing of a benign peptide; you are disposing of a salt containing a Corrosive (Class 8) and Environmentally Toxic amine.[1] This substance must never enter municipal water systems.

Hazard Identification & Technical Justification

To establish a self-validating safety system, we must deconstruct the molecule into its hazard components.

Physicochemical Hazard Matrix
ComponentFunctionHazard Classification (GHS)Critical Disposal Constraint
N-Cbz-Ala-Pro-Phe Active PeptideNot fully tested (Treat as Bioactive)Prevent environmental release due to potential biological activity.[1][2]
Dicyclohexylamine (DCHA) CounterionAcute Tox. 3 (Oral/Dermal) Skin Corr.[1][3][4] 1B Aquatic Acute/Chronic 1 ZERO DISCHARGE to sewer.[1] Must be incinerated.

Why this matters: DCHA is lipophilic and persistent. In aqueous solution, the salt dissociates. If poured down the drain, the DCHA component is toxic to aquatic life at very low concentrations (LC50 ~62 mg/L for fish) and can disrupt biological wastewater treatment systems.

Operational Disposal Protocol

This protocol adheres to RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (Corrosivity/Toxicity).[1]

A. Solid Waste (Pure Substance or Spilled Powder)

Scenario: Expired reagent, failed synthesis solids, or spill cleanup material.[1]

  • Segregation: Do not mix with general lab trash or biohazard waste (unless contaminated with infectious agents).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for corrosive solids.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid"

    • Chemical Name: "N-Cbz-Ala-Pro-Phe Dicyclohexylammonium Salt"[1]

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Environmental Hazard[1][5]

  • Storage: Keep container tightly closed. Store in a secondary containment tray inside a chemical fume hood or designated waste cabinet until pickup.

B. Liquid Waste (Mother Liquors & Rinsates)

Scenario: Filtrates from crystallization or HPLC fractions.[1]

  • Solvent Assessment: Determine the carrier solvent.

    • Organic (DCM, Methanol, Ethyl Acetate): Segregate into Organic Waste streams (Halogenated vs. Non-Halogenated).[1]

    • Aqueous (Buffers, Water):[1]DO NOT FLUSH. Collect in Aqueous Hazardous Waste .[1]

  • pH Adjustment (Caution): DCHA salts are amines. Adding strong acids to waste streams containing DCHA can generate heat. Ensure waste containers are vented or allow reaction to settle before capping.

  • Trace Contamination: Rinsate from glassware (first 3 rinses) must be collected as hazardous waste. Subsequent rinses can be sewered only if validated to be free of DCHA.

C. Empty Containers
  • P-List vs. U-List Logic: While DCHA itself is not explicitly P-listed (acutely toxic hazardous waste) under 40 CFR 261.33, it exhibits toxicity characteristics.[1]

  • Triple Rinse: Triple rinse the empty bottle with a solvent capable of dissolving the salt (e.g., Methanol or Ethanol).

  • Rinsate Disposal: Pour all three rinses into the Organic Solvent Waste container.

  • Defacing: Deface the label and mark as "Triple Rinsed." Dispose of the bottle as standard glass/plastic recycling or trash, depending on local facility rules.

Emergency Response: Spill Management

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (if powder is fine/aerosolized).[1]

  • Dry Spill:

    • Do not dry sweep vigorously (avoids dust generation).

    • Cover spill with a damp paper towel to weigh down powder.

    • Scoop into a disposable container.

    • Wipe surface with dilute acetic acid (vinegar) to neutralize the amine residue, followed by water.

  • Wet Spill:

    • Absorb with inert material (Vermiculite or Chem-Sorb).[1] Do not use sawdust (reaction with corrosives can be exothermic).[1]

    • Collect in hazardous waste container.

Decision Logic Visualization

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no step is missed.

Disposal_Protocol Start Waste Generation: N-Cbz-Ala-Pro-Phe DCHA State Physical State? Start->State Solid Solid / Powder State->Solid Powder/Crystal Liquid Liquid / Solution State->Liquid Dissolved Pure Pure Substance or Spill Debris Solid->Pure Empty Empty Container Solid->Empty SolventCheck Solvent Base? Liquid->SolventCheck Bin_Solid Solid Hazardous Waste (Label: Toxic/Corrosive) Pure->Bin_Solid Rinse Triple Rinse withMeOH or EtOH Empty->Rinse Bin_Org Organic Waste Stream (Halogenated/Non-Hal) Rinse->Bin_Org Rinsate Trash Deface Label -> General Trash/Recycle Rinse->Trash Clean Bottle Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous / Buffer SolventCheck->Aqueous Organic->Bin_Org Bin_Aq Aqueous Hazardous Waste (NO DRAIN DISPOSAL) Aqueous->Bin_Aq

Figure 1: Decision matrix for segregating N-Cbz-Ala-Pro-Phe DCHA waste streams to prevent environmental contamination.

References

  • Central Drug House (P) Ltd. (2024).[1] Dicyclohexylamine Safety Data Sheet (SDS). Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: Dicyclohexylamine. Retrieved from [1]

  • NOAA Office of Response and Restoration. (2024). Dicyclohexylamine: CAMEO Chemicals.[5] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Information: Z-Phe-Ala-OH (Related Peptide Derivative).[1] Retrieved from [1]

  • International Labour Organization (ILO). (2021).[1] ICSC 1339 - Dicyclohexylamine.[1][6] Retrieved from [1]

Sources

Personal protective equipment for handling N-Cbz-ala-pro-phe dicyclohexylammonium

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive: Handling N-Cbz-Ala-Pro-Phe Dicyclohexylammonium

Executive Safety Summary

N-Cbz-Ala-Pro-Phe dicyclohexylammonium (CAS: 108321-14-8) is a protected tripeptide intermediate commonly used in the synthesis of bioactive peptides and protease inhibitors. While peptide salts are generally stable, the dicyclohexylamine (DCHA) counterion introduces specific toxicity and irritation risks that distinguish this compound from standard amino acid derivatives.

Critical Hazard Profile:

  • Skin/Eye Hazard: Causes skin irritation and serious eye irritation (Category 2A/2B). The DCHA moiety, if liberated or present as a trace impurity, is corrosive.

  • Inhalation Risk: Fine dust particulates can irritate the upper respiratory tract.

  • Target Organs: Mucous membranes, eyes, and skin.[1]

Immediate Action Required:

  • Engineering Controls: All weighing and open-vessel manipulations must be performed inside a certified chemical fume hood.

  • PPE Standard: Nitrile gloves (double-gloving recommended for prolonged handling), safety goggles (ANSI Z87.1), and a lab coat.

Technical Specifications & Physical Properties

Accurate characterization is the foundation of reproducible chemistry. The following data consolidates physical parameters essential for stoichiometry and storage.

ParameterSpecification
Chemical Name N-Cbz-L-Alanyl-L-Prolyl-L-Phenylalanine Dicyclohexylammonium Salt
CAS Number 108321-14-8
Molecular Formula

Molecular Weight 648.83 g/mol (Salt) / 467.52 g/mol (Free Acid)
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, EtOH, DMF, DCM; Insoluble in Water, Ether
Melting Point 148–152 °C (Typical range for Cbz-peptide DCHA salts)
Storage Condition +2°C to +8°C (Desiccated); Protect from light

Operational Protocols: Handling & Synthesis

The "Salt-Freeing" Protocol (Critical for Coupling)

DCHA salts are excellent for purification (crystallization) but the amine counterion can interfere with downstream peptide coupling reactions by reacting with activated esters. You must convert the salt to the free acid form prior to coupling.

Step-by-Step Methodology:

  • Dissolution: Suspend the N-Cbz-Ala-Pro-Phe DCHA salt in Ethyl Acetate (EtOAc). Use approximately 10 mL EtOAc per gram of salt.

  • Acidification: Wash the organic layer with 5% aqueous KHSO₄ or 1N HCl .

    • Why? KHSO₄ is preferred over HCl for acid-sensitive protecting groups, though Cbz is acid-stable. The low pH protonates the DCHA (forming DCHA·HCl), forcing it into the aqueous layer.

  • Extraction: Separate phases. The free peptide acid remains in the EtOAc layer.

  • Washing: Wash the EtOAc layer 2x with water and 1x with saturated NaCl (brine) to remove residual acid and salts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Visual Workflow: Salt-to-Free-Acid Conversion

The following diagram illustrates the critical extraction pathway to ensure high purity of the reactive intermediate.

G Start Start: N-Cbz-Ala-Pro-Phe DCHA Salt (Solid) Dissolve Dissolve in Ethyl Acetate (Organic Phase) Start->Dissolve Wash Wash with 5% KHSO4 (aq) Dissolve->Wash Protonation Separation Phase Separation Wash->Separation AqLayer Aqueous Layer (Contains DCHA·HSO4) Separation->AqLayer Waste Stream OrgLayer Organic Layer (Contains Free Peptide Acid) Separation->OrgLayer Product Stream Purify Wash (H2O, Brine) -> Dry (Na2SO4) OrgLayer->Purify Final Concentrate: Pure N-Cbz-Ala-Pro-Phe Free Acid Purify->Final

Figure 1: Purification logic for removing Dicyclohexylamine (DCHA) counterion prior to peptide coupling.

Storage & Stability Logic

  • Hygroscopicity: Peptide salts can be hygroscopic. Moisture absorption leads to hydrolysis or difficulty in accurate weighing.

    • Protocol: Always allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.

  • Chemical Stability: The Cbz group is stable to weak acids and bases but sensitive to catalytic hydrogenolysis (

    
    ) and strong acids (HBr/AcOH). Avoid storing near volatile reducing agents.
    

Emergency & Disposal Procedures

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1] Remove contact lenses.[1][2][3] Seek medical attention —amines can cause corneal damage.

  • Skin Contact: Wash with soap and copious water. If irritation persists (redness/blistering), consult a physician.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.

Waste Disposal
  • Solid Waste: Dispose of as hazardous chemical waste. Do not discard in regular trash.

  • Aqueous Waste (from extraction): The KHSO₄/HCl washes contain Dicyclohexylamine salts. This stream must be labeled as "Aqueous Waste - Contaminated with Amines" and not poured down the drain, as DCHA is toxic to aquatic life [1].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7582, Dicyclohexylamine. Retrieved from [Link]

Sources

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